molecular formula C24H30Cl2N2O2 B1680055 RS 17053 hydrochloride CAS No. 169505-93-5

RS 17053 hydrochloride

Katalognummer: B1680055
CAS-Nummer: 169505-93-5
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: QFOPFGRPNPCPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RS 17053 hydrochloride is an organic molecular entity.
a selective alpha 1A-adrenoceptor antagonist;  structure given in first source

Eigenschaften

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPFGRPNPCPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169505-93-5
Record name RS 17053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and selective antagonist of the α1A-adrenoceptor.[1][2] This property makes it a valuable pharmacological tool for the investigation of the physiological and pathological roles of this specific adrenoceptor subtype.[2] Due to its high affinity and selectivity, this compound has been instrumental in differentiating the functions of α1A-adrenoceptors from the α1B and α1D subtypes, particularly in the context of smooth muscle contraction and the cardiovascular system. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α1A-adrenoceptor, the subsequent effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its competitive and selective antagonism of the α1A-adrenoceptor. It exhibits a high affinity for the α1A subtype, with significantly lower affinity for the α1B and α1D subtypes.[1][3] This selectivity allows for the specific blockade of physiological responses mediated by the α1A-adrenoceptor.

As a competitive antagonist, this compound binds to the same site on the α1A-adrenoceptor as endogenous agonists like norepinephrine (B1679862) and synthetic agonists such as phenylephrine. However, the binding of this compound does not elicit a cellular response. Instead, it prevents the binding of agonists, thereby inhibiting their effects in a concentration-dependent manner. This competitive nature is evidenced by the parallel rightward shift of agonist dose-response curves in the presence of this compound, without a reduction in the maximal response.

dot

cluster_receptor α1A-Adrenoceptor receptor Receptor Site response Cellular Response (e.g., Smooth Muscle Contraction) receptor->response no_response No Cellular Response receptor->no_response agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates rs17053 RS 17053 rs17053->receptor Binds & Blocks agonist Agonist receptor α1A-Adrenoceptor agonist->receptor Activates rs17053 RS 17053 rs17053->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ response Cellular Response (Smooth Muscle Contraction) ca2->response pkc->response start Start prep Prepare membranes with α1-adrenoceptors start->prep incubate Incubate membranes with [3H]-prazosin and varying [RS 17053] prep->incubate filter Separate bound from free ligand via filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Determine IC50 and calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end start Start prep Mount isolated tissue (e.g., aorta, prostate) in organ bath start->prep equilibrate Equilibrate tissue in physiological solution prep->equilibrate agonist_curve1 Generate baseline agonist (e.g., phenylephrine) concentration-response curve equilibrate->agonist_curve1 wash_incubate Wash tissue and incubate with a fixed [RS 17053] agonist_curve1->wash_incubate agonist_curve2 Repeat agonist concentration-response curve wash_incubate->agonist_curve2 analyze Analyze dose-ratio and calculate pA2 via Schild plot agonist_curve2->analyze end End analyze->end

References

The Selective Profile of RS 17053 Hydrochloride at the α1A-Adrenoceptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of RS 17053 hydrochloride, a potent and selective antagonist for the α1A-adrenoceptor. This document collates key binding and functional data, presents detailed experimental methodologies for the assessment of α1-adrenoceptor antagonists, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.

Quantitative Pharmacology of this compound

This compound has been extensively characterized for its binding affinity and functional antagonism at the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The data consistently demonstrate a high affinity and selectivity for the α1A subtype.

Binding Affinity Profile

Radioligand binding studies are crucial for determining the affinity of a compound for its receptor. In these assays, this compound competes with a radiolabeled ligand for binding to cloned human α1-adrenoceptor subtypes. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundpKi at α1A-adrenoceptorpKi at α1B-adrenoceptorpKi at α1D-adrenoceptorSelectivity (fold) α1A vs α1BSelectivity (fold) α1A vs α1D
This compound8.6[1][2]7.3[1][2]7.1[1][2]~20~32

Data presented are collated from studies using cloned human α1-adrenoceptors.

Functional Antagonism

Functional assays assess the ability of a compound to inhibit the physiological response induced by an agonist. For α1-adrenoceptors, these assays often involve measuring the contraction of smooth muscle tissues or the mobilization of intracellular calcium. The potency of an antagonist is often expressed as a pA2 or pKB value.

Tissue/SystemAgonistMeasured ResponseAntagonist Potency (pA2/pKB) of RS 17053Predominant α1-Subtype in Tissue
Rat Epididymal Vas DeferensPhenylephrineContraction9.5 (pA2)[3]α1A
Rat Hepatic Portal VeinPhenylephrineContraction7.1 (pKB)[3]α1A
Human ProstatePhenylephrineContraction7.1 (pKB)[3]α1A
Rat AortaNoradrenalineContraction7.1 (pKB)[3]α1D
Rat SpleenNoradrenalineContraction7.2 (pA2)[3]α1B

It is noteworthy that in some functional assays, the potency of RS 17053 appeared lower than its binding affinity for the α1A-adrenoceptor might suggest, which has led to discussions about potential receptor subtypes or tissue-specific factors that may influence its activity.[4][5]

Core Signaling Pathway of the α1A-Adrenoceptor

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Activation of the receptor by an agonist, such as norepinephrine (B1679862), initiates a cascade of intracellular events.

alpha1A_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Binds to Gq11 Gq/11 a1A_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response Contributes to

Caption: α1A-Adrenoceptor Signaling Pathway.

Upon agonist binding, the α1A-adrenoceptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. Additionally, the α1A-adrenoceptor can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell growth and proliferation.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound at cloned human α1-adrenoceptor subtypes.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing α1-subtype start->prepare_membranes prepare_reagents Prepare radioligand ([³H]-prazosin) and competitor (RS 17053) dilutions prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and competitor at 37°C prepare_reagents->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation data_analysis Analyze data to determine IC50 and calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • Cell membranes from CHO or HEK 293 cells stably transfected with human α1A, α1B, or α1D-adrenoceptor subtypes.

  • [³H]-Prazosin (specific activity ~70-90 Ci/mmol) as the radioligand.

  • This compound.

  • Phentolamine (B1677648) (for non-specific binding determination).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µg per assay tube.

  • Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:

    • 50 µL of cell membrane suspension.

    • 50 µL of [³H]-Prazosin at a final concentration of ~0.2-0.5 nM.

    • 50 µL of binding buffer or increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, add 10 µM phentolamine instead of the competitor.

  • Incubation: Incubate the mixture for 60 minutes at 37°C.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to determine the functional antagonist potency (pA2) of this compound in an isolated tissue, such as the rat vas deferens.

Objective: To determine the pA2 value of this compound against agonist-induced smooth muscle contraction.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Phenylephrine or norepinephrine as the agonist.

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the rat and dissect the epididymal portion of the vas deferens. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1 g.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10⁻⁸ to 10⁻³ M).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response against the log concentration of the agonist for each concentration of the antagonist.

    • Determine the EC50 of the agonist in the absence and presence of the antagonist.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

    • Construct a Schild plot by plotting log(DR-1) against the log molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based assay to measure the inhibition of agonist-induced calcium mobilization by this compound.

calcium_assay_workflow start Start seed_cells Seed cells expressing α1A-AR in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye add_antagonist Add this compound at various concentrations load_dye->add_antagonist add_agonist Add agonist (e.g., phenylephrine) to stimulate calcium release add_antagonist->add_agonist measure_fluorescence Measure fluorescence changes over time add_agonist->measure_fluorescence data_analysis Analyze data to determine the IC50 of the antagonist measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium.

Materials:

  • CHO or HEK 293 cells stably expressing the human α1A-adrenoceptor.

  • Cell culture medium.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Phenylephrine or norepinephrine as the agonist.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Antagonist Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Addition: Use the plate reader's injector to add a fixed concentration of the agonist (typically the EC80) to the wells.

  • Post-Addition Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over a period of 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

Conclusion

The data presented in this technical guide unequivocally establish this compound as a high-affinity and selective antagonist of the α1A-adrenoceptor. Its selectivity is evident from both radioligand binding studies on cloned human receptors and functional assays in various tissues. The detailed experimental protocols provided herein offer a robust framework for the characterization of α1-adrenoceptor antagonists, facilitating further research and drug development efforts in this area. The elucidated signaling pathway of the α1A-adrenoceptor provides a basis for understanding the molecular mechanisms underlying the physiological and pharmacological effects mediated by this important receptor subtype.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1][2] This subtype of the α1-adrenoceptor is predominantly involved in the contraction of smooth muscle in the prostate and bladder neck, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[3] Understanding the binding affinity and kinetics of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic use, and guiding the development of new, even more selective α1A-adrenoceptor antagonists. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for various α1-adrenoceptor subtypes, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for α1-adrenergic receptor subtypes has been determined through various in vitro studies. The data is typically presented as pKi or pA2 values, where a higher value indicates a stronger binding affinity.

Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes

Receptor SubtypepKiReference
α1A8.6 - 9.1[1]
α1B7.3[1]
α1D7.1[1]

Table 2: Functional Antagonist Potency (pA2) of this compound

Tissue/SystempA2Reference
Rat Aorta (α1D)~7.1[1]
Human Prostate6.0[1]

Note on Affinity vs. Functional Potency: A notable observation is the discrepancy between the high binding affinity (pKi) of RS 17053 for the cloned human α1A-adrenoceptor and its lower functional antagonist potency (pA2) in human prostate tissue.[1] This suggests that the functional α1-adrenoceptors in the human prostate may have pharmacological properties that differ from the cloned α1A subtype, or that other α1-adrenoceptor subtypes may be involved in the contractile response of this tissue.[1][4]

Binding Kinetics

Currently, there is a lack of publicly available quantitative data on the association (k_on) and dissociation (k_off) rate constants for this compound. However, in vivo studies have described RS 17053 as having a "rapid onset" of action, which suggests a relatively fast association rate with the α1A-adrenoceptor.[5] The duration of its effect in these studies also points towards its kinetic profile, but without specific rate constants, a detailed kinetic analysis is not possible.

The study of binding kinetics is a critical aspect of drug development, as the residence time of a drug at its target receptor can significantly influence its therapeutic efficacy and duration of action.[6][7][8][9] Future research focusing on the binding kinetics of this compound would provide valuable insights into its pharmacological profile.

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Competitive Radioligand Binding Assay for α1A-Adrenoceptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α1A-adrenoceptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human α1A-adrenoceptor.

  • Radioligand: A high-affinity radiolabeled ligand for the α1A-adrenoceptor (e.g., [3H]-Prazosin).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., Phentolamine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the α1A-adrenoceptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Cell membranes + Radioligand + High concentration of non-labeled antagonist.

      • Competitive Binding: Cell membranes + Radioligand + Serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Upon activation by an agonist like norepinephrine, it initiates a cascade of intracellular events leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks this signaling cascade by preventing the agonist from binding to the receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine (Agonist) Receptor α1A-Adrenoceptor Agonist->Receptor Binds & Activates RS17053 RS 17053 RS17053->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: α1A-Adrenoceptor signaling and antagonism by RS 17053.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Experimental_Workflow prep 1. Preparation of α1A Receptor Membranes and Reagents assay 2. Assay Setup in 96-well Plate (Total, Non-specific, Competitive) prep->assay incubation 3. Incubation to Reach Binding Equilibrium assay->incubation filtration 4. Separation of Bound and Free Radioligand via Filtration incubation->filtration counting 5. Quantification of Bound Radioactivity filtration->counting analysis 6. Data Analysis: IC50 Determination and Ki Calculation counting->analysis result Result: Binding Affinity (Ki) of This compound analysis->result

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a well-characterized, potent, and selective α1A-adrenoceptor antagonist. Its high affinity for the α1A subtype has been consistently demonstrated in radioligand binding studies. While quantitative kinetic data remains to be elucidated, its rapid onset of action in vivo suggests favorable binding characteristics. The discrepancy between its high affinity in cloned systems and lower functional potency in human prostate tissue highlights the complexity of α1-adrenoceptor pharmacology and underscores the importance of using multiple experimental systems for a comprehensive understanding. The methodologies and signaling pathways described herein provide a solid foundation for researchers and drug development professionals working with this compound and other compounds targeting the α1A-adrenoceptor.

References

Technical Guide: Pharmacological Profile of RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist. The document details its binding affinity (pKi) and functional antagonist potency (pA2), outlines the experimental methodologies for their determination, and illustrates its mechanism of action within the associated signaling pathway.

Core Data Summary

This compound is distinguished by its high affinity and selectivity for the α1A-adrenoceptor subtype. This selectivity has made it a valuable tool in pharmacological research to differentiate α1-adrenoceptor subtypes.[1]

Quantitative Data

The binding affinity and functional potency of this compound are summarized in the tables below. These values highlight its selectivity for the α1A-adrenoceptor compared to the α1B and α1D subtypes.

Table 1: Binding Affinity (pKi) of this compound at α1-Adrenoceptor Subtypes

Adrenoceptor SubtypepKi Value
α1A9.1[2][3]
α1B7.7 - 7.8[1]
α1D7.7 - 7.8[1]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes

Adrenoceptor SubtypepA2 Value
α1A9.8[2][3]
α1B7.7 - 7.8[1]
α1D7.7 - 7.8[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

The selectivity of this compound for the α1A subtype is approximately 30- to 100-fold over the α1B and α1D subtypes.[1] However, it is noteworthy that in functional assays on isolated smooth muscle preparations from human lower urinary tract tissues, this compound antagonizes responses to norepinephrine (B1679862) only at high concentrations.[2][3] In some studies on human prostate tissue, a lower pA2 value of around 7.1 has been reported.[4]

Experimental Protocols

The determination of pKi and pA2 values for this compound involves distinct experimental procedures: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency in a physiological context.

Determination of pKi (Radioligand Binding Assay)

The pKi value is determined through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the α1A-adrenoceptor are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand, such as [3H]-prazosin, is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete for binding to the α1A-adrenoceptors.

  • The mixture is incubated to reach binding equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is the negative logarithm of the Ki.

Determination of pA2 (Functional Assay)

The pA2 value is determined using functional assays that measure the biological response to an agonist in the presence of the antagonist. A common method is the Schild analysis.

1. Tissue Preparation:

  • An isolated tissue preparation containing functional α1A-adrenoceptors, such as rat vas deferens, is mounted in an organ bath containing a physiological salt solution.

  • The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to establish a baseline response.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium.

4. Shifted Agonist Concentration-Response Curve:

  • In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

  • This procedure is repeated with several different concentrations of this compound.

5. Data Analysis (Schild Plot):

  • The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

Visualizations

Experimental Workflow for pKi Determination

pKi_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Expressing α1A-Adrenoceptor Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]-Prazosin (Radioligand) Radioligand->Incubation RS17053 RS 17053 HCl (Unlabeled Antagonist) RS17053->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Calculation IC50->ChengPrusoff pKi pKi Value ChengPrusoff->pKi

Caption: Workflow for determining the pKi value of this compound.

Experimental Workflow for pA2 Determination

pA2_Workflow TissuePrep Isolated Tissue Preparation (e.g., Rat Vas Deferens) BaselineCRC Generate Baseline Agonist Concentration-Response Curve (CRC) TissuePrep->BaselineCRC AntagonistIncubation Incubate with RS 17053 HCl BaselineCRC->AntagonistIncubation ShiftedCRC Generate Shifted Agonist CRC in Presence of Antagonist AntagonistIncubation->ShiftedCRC Repeat Repeat for Multiple Antagonist Concentrations ShiftedCRC->Repeat Repeat->AntagonistIncubation Next Conc. SchildPlot Construct Schild Plot Repeat->SchildPlot All Concs. Tested pA2 Determine pA2 Value SchildPlot->pA2

Caption: Workflow for determining the pA2 value via Schild analysis.

α1A-Adrenoceptor Signaling Pathway and Antagonism by this compound

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine (Agonist) Receptor α1A-Adrenoceptor Agonist->Receptor Activates Antagonist RS 17053 HCl (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: Antagonistic action of RS 17053 HCl on the α1A-adrenoceptor pathway.

Upon activation by an agonist like norepinephrine, the α1A-adrenoceptor activates the Gq protein.[5][6][7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.[5][6][7][8] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[5][6][7] this compound, as a competitive antagonist, binds to the α1A-adrenoceptor but does not elicit a response, thereby blocking the binding of agonists and inhibiting this signaling cascade.

References

An In-depth Technical Guide to RS 17053 Hydrochloride: A Selective α1A-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor. Its high affinity for this specific adrenoceptor subtype over others has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of α1A-adrenoceptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for radioligand binding and functional assays are presented, along with a depiction of the α1A-adrenergic signaling pathway and a general experimental workflow for antagonist characterization.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) hydrochloride, is a synthetic organic compound.[1][2] Its chemical structure is depicted below:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₉ClN₂O₂・HCl[3][4]
Molecular Weight 449.42 g/mol [3][4][5]
CAS Number 169505-93-5[3][4][5]
Appearance Solid powder[2]
Solubility Soluble in DMSO (up to 125 mg/mL), and ethanol (B145695) (up to 10 mM).[3][6]
Storage Store at room temperature. For long-term storage, -20°C is recommended.[3][5][6]
InChI Key QFOPFGRPNPCPBX-UHFFFAOYSA-N[4]
SMILES Cl.CC(C)(CC1=CNC2=CC=C(Cl)C=C12)NCCOC1=C(OCC2CC2)C=CC=C1[4]

Pharmacological Properties

This compound is a potent and selective antagonist for the α1A-adrenergic receptor. It exhibits high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes, making it an invaluable tool for differentiating the physiological roles of these receptor subtypes.

Table 2: Pharmacological Activity of this compound

ParameterValueDescriptionReference
pKi (α1A) 9.1 - 9.9A measure of the binding affinity of the antagonist to the α1A-adrenoceptor.[4]
pA2 (α1A) 9.8A measure of the functional antagonist potency at the α1A-adrenoceptor.
Selectivity 30-100 foldThe compound is 30 to 100 times more selective for the α1A subtype over the α1B and α1D subtypes.[4]
pKi/pA2 (α1B/α1D) 7.7 - 7.8Binding affinity and functional antagonist potency for the α1B and α1D subtypes.[4]

Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking the initial agonist binding to the α1A-adrenoceptor and thereby inhibiting this signaling cascade.

alpha1A_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1A_receptor α1A-Adrenoceptor Gq_protein Gq Protein alpha1A_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->PKC Activates Agonist Agonist Agonist->alpha1A_receptor Activation RS_17053 RS 17053 RS_17053->alpha1A_receptor Antagonism

Caption: α1A-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize α1-adrenoceptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the α1A-adrenoceptor.

  • Radioligand: [³H]-Prazosin, a non-selective α1-adrenoceptor antagonist.

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Prazosin, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Prazosin, and a high concentration of non-labeled antagonist.

    • Competition Binding: Cell membranes, [³H]-Prazosin, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 25°C for 90 minutes to allow binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells: A cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

  • Agonist: A selective α1A-adrenoceptor agonist (e.g., A-61603 or phenylephrine).

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom microplates and culture overnight to allow for attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C in the dark.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist at a predetermined concentration (e.g., EC₈₀) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the agonist dose-response curves in the presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a GPCR antagonist like this compound.

experimental_workflow Start Start: Compound of Interest (RS 17053) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine IC₅₀ and Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC₅₀ Shift and pA₂ Functional_Assay->Data_Analysis_Functional Selectivity_Panel Selectivity Profiling (vs. α1B, α1D, etc.) Data_Analysis_Binding->Selectivity_Panel Data_Analysis_Functional->Selectivity_Panel In_Vivo_Studies In Vivo / Ex Vivo Studies (e.g., tissue contraction, animal models) Selectivity_Panel->In_Vivo_Studies Conclusion Conclusion: Characterize as Selective α1A Antagonist In_Vivo_Studies->Conclusion

Caption: GPCR Antagonist Characterization Workflow.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of α1A-adrenoceptor function. Its high potency and selectivity, combined with a well-characterized pharmacological profile, enable researchers to dissect the specific roles of this receptor subtype in various physiological and pathophysiological processes. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of this important research compound.

References

RS-17053 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has been instrumental in the characterization of α1-adrenoceptor subtypes and their physiological roles. This technical guide provides a comprehensive overview of the discovery and preclinical development of RS-17053 hydrochloride, with a focus on its pharmacological properties, key experimental methodologies, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The α1-adrenergic receptors, a class of G-protein coupled receptors, play a crucial role in the sympathetic nervous system, mediating various physiological processes, including smooth muscle contraction. Three subtypes have been identified: α1A, α1B, and α1D. The α1A-adrenoceptor is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] The development of subtype-selective antagonists like RS-17053 hydrochloride has been pivotal in elucidating the specific functions of the α1A-adrenoceptor and in the quest for more effective and better-tolerated therapies for BPH.[1][4][5]

RS-17053 hydrochloride, chemically known as N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride, emerged as a valuable research tool due to its high affinity and selectivity for the α1A-adrenoceptor subtype. This guide will delve into the key aspects of its preclinical profile.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValue
Chemical Name N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride
CAS Number 169505-93-5
Molecular Formula C24H30Cl2N2O2
Molecular Weight 449.41 g/mol
Synthesis

While a detailed, step-by-step synthesis protocol for RS-17053 hydrochloride is not publicly available, the synthesis of similar indole-based compounds generally involves a multi-step process. A plausible synthetic route can be conceptualized based on the structure of the molecule and common organic synthesis reactions.

  • Conceptual Synthesis Workflow:

    G A 5-chloro-indole B Indole-3-acetic acid derivative A->B Functionalization D Final Coupling B->D C Amine side chain precursor C->D E RS-17053 D->E F Salt Formation E->F HCl G RS-17053 Hydrochloride F->G

    Caption: Conceptual workflow for the synthesis of RS-17053 hydrochloride.

The synthesis would likely begin with a substituted indole (B1671886), such as 5-chloroindole.[6][7] This starting material would undergo a series of reactions to introduce the dimethyl-ethanamine side chain at the 3-position of the indole ring. A separate synthesis would prepare the 2-(2-cyclopropylmethoxyphenoxy)ethylamine side chain. The final key step would involve the coupling of these two major fragments, followed by conversion to the hydrochloride salt to improve solubility and stability.

Pharmacology

Mechanism of Action

RS-17053 hydrochloride is a competitive antagonist of the α1A-adrenergic receptor. It binds to the receptor with high affinity, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

  • α1A-Adrenoceptor Signaling Pathway:

    G cluster_membrane Cell Membrane cluster_cytosol Cytosol AR α1A-Adrenoceptor Gq Gq protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Intracellular Ca2+ Store IP3->Ca_store Opens Ca2+ channels PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca2+ Ca_store->Ca_ion Release Contraction Smooth Muscle Contraction Ca_ion->Contraction PKC->Contraction Norepinephrine Norepinephrine Norepinephrine->AR Activates RS17053 RS-17053 RS17053->AR Blocks

    Caption: Simplified signaling pathway of the α1A-adrenoceptor and the inhibitory action of RS-17053.

Binding Affinity and Selectivity

The affinity of RS-17053 for adrenergic receptor subtypes has been determined through radioligand binding assays.

Receptor SubtypepKi
α1A 9.1
α1B ~7.5
α1D ~7.5

Data compiled from publicly available sources.

The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. The data demonstrates that RS-17053 hydrochloride has a significantly higher affinity for the α1A-adrenoceptor compared to the α1B and α1D subtypes, highlighting its selectivity.

Functional Antagonism

Functional assays are crucial for determining the potency of an antagonist in a biological system. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric.

Assay TypepA2 Value
Functional Assays 9.8

Data compiled from publicly available sources.

A higher pA2 value indicates a more potent antagonist. The pA2 of 9.8 for RS-17053 hydrochloride confirms its high potency as an α1A-adrenoceptor antagonist in functional settings.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like RS-17053.

  • Experimental Workflow:

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell membrane preparation expressing α1A-adrenoceptor B Incubate membranes with radioligand (e.g., [3H]prazosin) and varying concentrations of RS-17053 A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity of bound ligand C->D E Determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

    Caption: General workflow for a radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor (e.g., cells transfected with the human α1A-adrenoceptor) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of the unlabeled competitor (RS-17053).

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (General Protocol)

Activation of α1A-adrenoceptors leads to an increase in intracellular calcium concentration. This can be measured to determine the functional antagonism of compounds like RS-17053.

  • Cell Preparation:

    • Culture cells expressing the α1A-adrenoceptor to an appropriate confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of RS-17053 or vehicle control.

    • Stimulate the cells with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).

    • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the absence and presence of different concentrations of RS-17053.

    • Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of RS-17053 hydrochloride is limited, preclinical pharmacokinetic studies in animal models are a standard part of drug development.[8][9][10][11][12] These studies are essential to understand the compound's in vivo behavior and to predict its human pharmacokinetics.[13][14][15]

  • Typical Preclinical Pharmacokinetic Workflow:

    G cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics cluster_analysis Data Analysis A Metabolic stability (microsomes, hepatocytes) D Administer RS-17053 to animal models (e.g., rat, dog) via IV and oral routes B Plasma protein binding C CYP450 inhibition/induction E Collect blood samples at various time points D->E F Analyze plasma concentrations of RS-17053 E->F G Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) F->G

    Caption: General workflow for preclinical pharmacokinetic studies.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is mandatory before any new chemical entity can be administered to humans.[16][17][18][19][20] For a compound like RS-17053, this would involve a battery of in vitro and in vivo studies to identify potential toxicities.

  • Key Areas of Preclinical Safety Assessment:

    • Genotoxicity: Ames test, mouse lymphoma assay, in vivo micronucleus test.

    • Safety Pharmacology: Assessment of effects on the cardiovascular, respiratory, and central nervous systems.

    • Repeat-Dose Toxicology: Administration of the compound to rodent and non-rodent species for various durations (e.g., 28 days, 90 days) to identify target organs of toxicity.

Development Status and Future Directions

RS-17053 hydrochloride has primarily been utilized as a research tool to probe the function of the α1A-adrenoceptor. A search of clinical trial registries does not reveal any publicly available information on clinical trials involving RS-17053 hydrochloride. The development of other selective α1A-adrenoceptor antagonists, such as tamsulosin (B1681236) and silodosin, has progressed to clinical use for the treatment of BPH.[4][5] The insights gained from studies with RS-17053 have undoubtedly contributed to the broader understanding of α1-adrenoceptor pharmacology and the development of uroselective therapies.

Conclusion

RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has played a significant role in advancing our understanding of adrenergic pharmacology. Its high affinity and selectivity have made it an invaluable tool in preclinical research, particularly in the context of benign prostatic hyperplasia and lower urinary tract symptoms. While it has not progressed to clinical trials, the knowledge generated from its preclinical evaluation has contributed to the successful development of other uroselective α1-blockers that are now in clinical use. This technical guide has provided a comprehensive overview of the discovery, pharmacological characterization, and preclinical development considerations for RS-17053 hydrochloride, serving as a valuable resource for researchers in the field of drug discovery and development.

References

The Central Role of α1A-Adrenoceptors in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the α1A-adrenoceptor's function in mediating smooth muscle contraction. It covers the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols essential for research and development in this field.

Introduction to α1A-Adrenoceptors in Smooth Muscle

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets of the catecholamines norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into α and β types, with further subtypes. The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, all of which are primarily coupled to Gq/11 proteins.[1][2][3]

The α1A-adrenoceptor subtype is predominantly expressed in many types of smooth muscle, including vascular smooth muscle in arteries and veins, the prostate, and the bladder neck.[3][4][5] Its activation by endogenous agonists like norepinephrine, released from sympathetic nerves, is a principal mechanism for initiating smooth muscle contraction.[1][6] This function makes the α1A-adrenoceptor a critical regulator of physiological processes such as blood pressure control and urinary function, and a key target for therapeutic drugs, particularly in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[7][8]

Molecular Pharmacology and Ligand Interactions

The interaction of agonists and antagonists with the α1A-adrenoceptor is quantified by their binding affinity (Ki) and functional potency (EC50 for agonists, pA2 or IC50 for antagonists).

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize key quantitative data for common ligands targeting the α1-adrenoceptor subtypes, with a focus on α1A.

Table 1: Antagonist Binding Affinities (IC50) and Potencies (pA2)

CompoundReceptor SubtypeIC50 (nM)pA2 ValueTissue/SystemReference
Prazosinα1A0.48.20 - 8.26Human α1A (binding), Rabbit Lower Urinary Tract (function)[9][10]
WB-4101α1A0.36-Human α1A (binding)[9]
5-Methylurapidilα1AHigh Affinity (pKi ~8)-General (binding)[11]
RS 100329α1A--Selective α1A antagonist[3]
YM-12617α1-9.67 - 9.77Rabbit Lower Urinary Tract (function)[10]
BMY 7378α1DHigh Affinity (pKi ~10-11)-Selective α1D antagonist[11]

Table 2: Agonist Potencies (EC50 / K0.5) for Smooth Muscle Contraction

AgonistReceptor TargetEC50 / K0.5Tissue/SystemReference
Norepinephrineα111 µM (EC50)Bovine Inferior Alveolar Artery[12]
Phenylephrineα1A110 nmol (K0.5)Canine Upper Eyelid (Mueller's Muscle)[13]
A-61603α1A-Selective α1A agonist, 200x more potent than noradrenaline in rat vas deferens[3]
ABT-866α1A190 nmol (K0.5)Canine Upper Eyelid (Mueller's Muscle)[13]

Signaling Pathways of α1A-Adrenoceptor-Mediated Contraction

Activation of the α1A-adrenoceptor initiates a cascade of intracellular events leading to smooth muscle contraction. This is primarily achieved through the canonical Gq-protein pathway, but other parallel pathways also play significant roles in modulating the contractile response and other cellular functions like proliferation.

The Canonical Gq/Phospholipase C Pathway

This is the principal pathway for α1A-adrenoceptor-mediated contraction.[1][2]

  • Agonist Binding & Gq Activation: Binding of an agonist (e.g., norepinephrine) to the α1A-adrenoceptor induces a conformational change, activating the associated heterotrimeric Gq protein.[1][2]

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[2][14]

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][15]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16][17]

  • Contraction: The sharp increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Norepinephrine) a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Binds Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_SR Ca²⁺ Store (Sarcoplasmic Reticulum) IP3R->Ca_SR Opens Channel Ca_ion ↑ [Ca²⁺]i Ca_SR->Ca_ion Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates

Caption: Canonical Gq signaling pathway for α1A-AR. (Within 100 characters)
Parallel and Modulatory Pathways

Beyond direct Ca2+ release, α1A-adrenoceptor activation engages other pathways that modulate contraction and influence long-term cellular processes.

  • DAG-PKC Pathway: The DAG produced alongside IP3 remains in the plasma membrane and activates Protein Kinase C (PKC).[14] PKC can phosphorylate various targets, including ion channels, which can increase the influx of extracellular Ca2+ and contribute to a more sustained contraction.[14]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: α1-adrenoceptor stimulation, including the α1A subtype, can activate the ERK/MAPK pathway.[12][18] This pathway is more closely linked to gene regulation and cellular growth (hypertrophy) and proliferation rather than acute contraction.[12][19][20] Evidence suggests that all three α1-AR subtypes can couple to ERK activation.[12]

ERK_MAPK_Pathway a1A_AR α1A-Adrenoceptor Activation Gq_PLC Gq/PLC a1A_AR->Gq_PLC EGFR_Trans EGFR Transactivation a1A_AR->EGFR_Trans Src Src Kinase Gq_PLC->Src EGFR_Trans->Src Ras_Raf Ras/Raf Src->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Hypertrophy ERK->Proliferation

Caption: α1A-AR linked ERK/MAPK signaling pathway. (Within 100 characters)

Key Experimental Protocols

Investigating the role of α1A-adrenoceptors requires specific and robust experimental methodologies. The following sections detail the core protocols used in the field.

Radioligand Binding Assay

This biochemical assay quantifies the interaction between a ligand and the receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd or Ki).[9][21]

Objective: To determine the affinity of unlabelled test compounds for the α1A-adrenoceptor by measuring their ability to compete with a radiolabelled ligand.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the α1A-adrenoceptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

  • Incubation: The membranes are incubated in a buffer solution with:

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin).[9]

    • Varying concentrations of the unlabelled test compound (competitor).

  • Control Groups:

    • Total Binding: Radioligand and membranes only.

    • Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a non-radiolabeled agonist/antagonist (e.g., 0.1 mM Epinephrine) to saturate all specific binding sites.[9]

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are plotted as percent specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing α1A-AR) start->prep incubate Incubate Membranes with: • [³H]Prazosin (Radioligand) • Test Compound (Competitor) prep->incubate separate Separate Bound/Unbound Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Calculate Specific Binding, Determine IC₅₀ and Ki quantify->analyze end End analyze->end Organ_Bath_Workflow start Start dissect Dissect Smooth Muscle Tissue (e.g., Aortic Ring) start->dissect mount Mount Tissue in Organ Bath (Connect to Force Transducer) dissect->mount equilibrate Equilibrate Under Tension (37°C, Krebs Solution, 95% O₂/5% CO₂) mount->equilibrate test_viability Test Viability (e.g., with KCl) equilibrate->test_viability agonist_curve Generate Cumulative Agonist Concentration- Response Curve test_viability->agonist_curve analyze Data Analysis: Determine EC₅₀ and Emax agonist_curve->analyze end End analyze->end Calcium_Imaging_Workflow start Start culture Culture Smooth Muscle Cells on Coverslips start->culture load Load Cells with Ca²⁺ Indicator (e.g., Fura-2, Fluo-8) culture->load mount Mount Coverslip on Fluorescence Microscope load->mount baseline Record Baseline Fluorescence in Buffer mount->baseline stimulate Perfuse with Agonist and Record Fluorescence Change baseline->stimulate analyze Data Analysis: Plot [Ca²⁺]i vs. Time stimulate->analyze end End analyze->end

References

RS 17053 Hydrochloride: A Technical Guide for the Investigation of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, as a tool for the study of benign prostatic hyperplasia (BPH). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Role in BPH

Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant growth of the prostate gland.[1] This enlargement can constrict the urethra, leading to lower urinary tract symptoms (LUTS).[1] The smooth muscle tone of the prostate and bladder neck is significantly regulated by the sympathetic nervous system through α1-adrenoceptors. Blockade of these receptors, particularly the α1A subtype which is predominant in the prostate, leads to smooth muscle relaxation and symptomatic relief.[2][3]

This compound is a highly selective antagonist for the α1A-adrenoceptor subtype, making it a valuable research tool to investigate the specific role of this receptor in the pathophysiology of BPH and to evaluate novel therapeutic strategies.[4] Its selectivity allows for the dissociation of prostatic effects from potential cardiovascular side effects often associated with less selective α-blockers.[2]

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonist activity of this compound from published in vitro studies.

Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes

Receptor SubtypepKiReference
α1A8.6[4]
α1B7.3[4]
α1D7.1[4]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

TissueAgonistpA2Reference
Human ProstateNoradrenaline6.0[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively blocking the α1A-adrenoceptor in prostate smooth muscle cells. This prevents the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR α1A-Adrenoceptor NE->AR Binds Gq11 Gq/11 Protein AR->Gq11 Activates RS17053 RS 17053 Hydrochloride RS17053->AR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Contraction Smooth Muscle Contraction Ca->Contraction Directly contributes to PKC->Contraction Leads to

Caption: α1A-Adrenoceptor signaling pathway in prostate smooth muscle.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on BPH.

In Vitro Organ Bath Studies for Prostate Smooth Muscle Contraction

This protocol is designed to assess the functional antagonism of this compound on agonist-induced contractions of isolated prostate tissue.

Materials:

  • Human or animal (e.g., rat, rabbit) prostate tissue

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Norepinephrine or Phenylephrine (agonist)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Prostate tissue is obtained and immediately placed in cold Krebs-Henseleit solution.

  • The tissue is dissected into strips (e.g., 3x3x6 mm).

  • Prostate strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.

  • An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washing.

  • A viability test is performed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • After washout and return to baseline, a cumulative concentration-response curve to an agonist (e.g., norepinephrine, 10⁻⁹ to 10⁻⁴ M) is generated.

  • The tissues are then incubated with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) for a predetermined time (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to the same agonist is then performed in the presence of this compound.

  • The data is analyzed to determine the pA2 value of this compound.

In Vivo Model of Testosterone-Induced BPH in Rats

This protocol describes the induction of BPH in rats, creating a model to study the in vivo efficacy of this compound.

Materials:

Procedure:

  • Rats are anesthetized, and bilateral orchiectomy (castration) is performed to remove the source of endogenous androgens.

  • Animals are allowed to recover for 7-14 days.

  • Following recovery, daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg) dissolved in a vehicle are administered for 4 weeks to induce prostatic hyperplasia. A control group receives the vehicle only.

  • At the end of the induction period, the animals can be used for efficacy studies.

  • To evaluate this compound, the BPH rats would be treated with the compound (at various doses, administered orally or intravenously) for a specified duration.

  • Endpoints for evaluation can include:

    • Measurement of urodynamic parameters such as intraurethral pressure.

    • Post-mortem analysis of prostate weight and histology.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating a potential BPH therapeutic agent like this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Development cluster_2 Phase 3: In Vivo Efficacy Testing cluster_3 Phase 4: Data Analysis & Conclusion A Receptor Binding Assays (α1A, α1B, α1D selectivity) B Prostate Tissue Organ Bath (Functional Antagonism - pA2) A->B C Testosterone-Induced BPH in Rodents B->C D Administration of RS 17053 HCl to BPH Model C->D E Measurement of Intraurethral Pressure D->E F Histopathological Analysis of Prostate D->F G Dose-Response Analysis E->G F->G H Evaluation of Therapeutic Potential G->H

Caption: Experimental workflow for evaluating this compound.

Pharmacokinetics

Conclusion

This compound is a powerful and selective tool for researchers in the field of BPH. Its high affinity and selectivity for the α1A-adrenoceptor subtype enable the precise investigation of the role of this receptor in prostate smooth muscle contraction and the overall pathophysiology of BPH. The experimental protocols and workflows provided in this guide offer a framework for its application in both in vitro and in vivo studies. While further investigation into its pharmacokinetic properties is warranted, this compound remains an invaluable compound for advancing our understanding of BPH and developing novel, more targeted therapies.

References

RS 17053 Hydrochloride: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Selective α1A-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, for its application in cardiovascular research. The document details its mechanism of action, summarizes its pharmacological properties through quantitative data, and outlines key experimental protocols for its investigation. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with α1A-adrenoceptor research. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction

This compound is a chemical compound that has garnered significant interest in cardiovascular research due to its high affinity and selectivity for the α1A-adrenergic receptor subtype.[1][2] Adrenergic receptors, particularly the α1-adrenoceptors, play a crucial role in regulating cardiovascular function, including blood pressure, vasoconstriction, and cardiac contractility. The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. The selective antagonism of the α1A subtype by this compound allows for the specific investigation of its physiological and pathophysiological roles in the cardiovascular system, distinguishing its effects from those mediated by the α1B and α1D subtypes. This selectivity makes it a valuable tool for dissecting the complex signaling cascades initiated by α1A-adrenoceptor activation and for exploring its therapeutic potential in cardiovascular diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the α1A-adrenoceptor. This means that it binds to the receptor at the same site as the endogenous agonists, such as norepinephrine (B1679862) and epinephrine, but does not activate it. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The primary mechanism of action of α1A-adrenoceptors in the cardiovascular system, particularly in cardiomyocytes and vascular smooth muscle cells, is through the Gq alpha subunit of the heterotrimeric G protein.

Upon agonist binding, the α1A-adrenoceptor undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ is a key event that leads to the contraction of both vascular smooth muscle and cardiac muscle cells. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, contributing to cellular responses such as cell growth and proliferation.

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway, leading to vasodilation and potential modulation of cardiac function.

Quantitative Data: Receptor Selectivity

The defining characteristic of this compound is its high selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. This selectivity has been quantified in various in vitro studies using radioligand binding assays and functional assays. The binding affinity is typically expressed as the Ki value (inhibition constant), while the functional antagonist potency is often represented by the pA2 value. A lower Ki value indicates a higher binding affinity, and a higher pA2 value signifies greater antagonist potency.

Receptor SubtypeBinding Affinity (pKi)Functional Antagonism (pA2)Tissue/Cell LineReference
α1A-Adrenoceptor 8.69.2Cloned human α1A-adrenoceptors[1]
9.19.8Native cell membranes[2]
-9.2Rat caudal artery[3]
α1B-Adrenoceptor 7.3-Cloned human α1B-adrenoceptors[1]
α1D-Adrenoceptor 7.1-Cloned human α1D-adrenoceptors[1]

Signaling Pathways

The antagonism of the α1A-adrenoceptor by this compound interrupts a complex network of intracellular signaling pathways that are crucial in cardiovascular physiology and pathology. In cardiomyocytes, α1A-adrenoceptor signaling is implicated in the regulation of contractility, cell survival, and hypertrophy.

Cardiomyocyte Signaling Pathway

The following diagram illustrates the key signaling events downstream of α1A-adrenoceptor activation in a cardiomyocyte, which are inhibited by this compound.

G cluster_0 NE Norepinephrine AR α1A-Adrenoceptor NE->AR RS17053 RS 17053 RS17053->AR Gq Gq AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC PKCδ DAG->PKC Ca Ca²⁺ SR->Ca releases Ca->PKC activates CAMKII CAMKII Ca->CAMKII activates TnI Troponin I PKC->TnI phosphorylates TRPC6 TRPC6 PKC->TRPC6 translocates mTOR mTOR PKC->mTOR activates GLUT GLUT1/4 PKC->GLUT translocates pTnI p-Troponin I TnI->pTnI Contraction Contraction pTnI->Contraction TRPC6->Contraction Survival Cell Survival mTOR->Survival GLUT->Survival HDAC5 HDAC5 Hypertrophy Hypertrophy HDAC5->Hypertrophy CAMKII->HDAC5 phosphorylates

Caption: α1A-adrenoceptor signaling in cardiomyocytes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound in cardiovascular research.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.

Objective: To quantify the affinity of this compound for α1A, α1B, and α1D adrenoceptors.

Materials:

  • Cell membranes expressing a single subtype of human α1-adrenoceptor (α1A, α1B, or α1D).

  • [3H]-Prazosin (radioligand).

  • This compound.

  • Phentolamine (B1677648) (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Prazosin, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of phentolamine instead of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, [3H]-Prazosin, RS 17053) B Incubate Reagents in 96-well plate A->B C Filter through Glass Fiber Filters B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Radioligand binding assay workflow.

Isolated Tissue Bath Experiment

This protocol is used to determine the functional antagonist activity (pA2) of this compound in an isolated tissue preparation, such as the rat aorta.

Objective: To determine the potency of this compound in antagonizing agonist-induced contractions in vascular smooth muscle.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine (B352888) (α1-adrenoceptor agonist).

  • This compound.

  • Isolated tissue bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Euthanize a rat and dissect the thoracic aorta.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mount the aortic rings in isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Perform a cumulative concentration-response curve to phenylephrine to establish a control response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Repeat the cumulative concentration-response curve to phenylephrine in the presence of this compound.

  • Repeat steps 6-8 with increasing concentrations of this compound.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

G A Isolate and Mount Aortic Rings B Equilibrate Tissues A->B C Control Phenylephrine Concentration-Response Curve B->C D Wash and Return to Baseline C->D E Incubate with RS 17053 D->E F Phenylephrine Concentration-Response Curve in presence of RS 17053 E->F G Repeat with different RS 17053 concentrations F->G H Schild Plot Analysis (pA2 determination) G->H

Caption: Isolated tissue bath experimental workflow.

In Vivo Cardiovascular Studies

While specific in vivo quantitative data for this compound is not extensively available in the public domain, this section outlines a general protocol for assessing the effects of an α1A-adrenoceptor antagonist on blood pressure and cardiac hypertrophy in a rat model.

Assessment of Blood Pressure in Anesthetized Rats

Objective: To evaluate the effect of this compound on baseline blood pressure and on phenylephrine-induced hypertension.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Catheters for drug administration (femoral vein) and blood pressure measurement (femoral artery).

  • Pressure transducer and data acquisition system.

  • Phenylephrine hydrochloride.

  • This compound.

Procedure:

  • Anesthetize the rat and cannulate the femoral vein for intravenous drug administration and the femoral artery for direct blood pressure monitoring.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer a bolus injection or a continuous infusion of phenylephrine to induce a hypertensive response.

  • After the blood pressure returns to baseline, administer a dose of this compound intravenously.

  • After a suitable period for the antagonist to take effect, repeat the phenylephrine challenge.

  • The attenuation of the phenylephrine-induced pressor response is a measure of the in vivo α1-adrenoceptor blocking activity of this compound.

  • Different doses of this compound can be tested to establish a dose-response relationship.

Model of Cardiac Hypertrophy

Objective: To investigate the potential of this compound to prevent or regress cardiac hypertrophy.

Materials:

  • Spontaneously hypertensive rats (SHR) or rats with surgically induced hypertension (e.g., aortic banding).

  • This compound.

  • Echocardiography equipment.

  • Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).

Procedure:

  • Use a suitable animal model of cardiac hypertrophy.

  • Treat a group of animals with this compound over an extended period (e.g., several weeks). A control group should receive a vehicle.

  • Monitor cardiovascular parameters such as blood pressure and heart rate throughout the study.

  • At the end of the treatment period, perform echocardiography to assess cardiac dimensions and function (e.g., left ventricular wall thickness, ejection fraction).

  • Euthanize the animals and excise the hearts.

  • Measure the heart weight to body weight ratio as an index of hypertrophy.

  • Perform histological analysis of the heart tissue to assess cardiomyocyte size and fibrosis.

Conclusion

This compound is a valuable pharmacological tool for the investigation of α1A-adrenoceptor function in the cardiovascular system. Its high selectivity allows for the precise dissection of the roles of this receptor subtype in health and disease. The in vitro data clearly demonstrate its potent and selective antagonism. While further in vivo studies are needed to fully elucidate its therapeutic potential, the methodologies outlined in this guide provide a solid foundation for researchers to explore the effects of this compound on cardiovascular physiology and pathophysiology. The detailed understanding of its mechanism of action and the associated signaling pathways will be instrumental in the development of novel therapeutic strategies targeting the α1A-adrenoceptor for the treatment of cardiovascular disorders.

References

Preclinical Profile of RS-17053 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-17053 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist that has been instrumental in the characterization of α1-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the preclinical data available for RS-17053 hydrochloride, with a focus on its pharmacological profile. The information is compiled from seminal studies and presented in a format intended to be a valuable resource for researchers in pharmacology and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Pharmacological Data

RS-17053 hydrochloride is distinguished by its high affinity and selectivity for the α1A-adrenoceptor subtype. This selectivity has been demonstrated across various in vitro systems, including cloned human adrenoceptors and functional tissue preparations from multiple species.

Quantitative Binding and Functional Affinity Data

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or pKB) of RS-17053 hydrochloride at different α1-adrenoceptor subtypes.

Receptor SubtypeSystemParameterValueReference(s)
α1A Cloned HumanpKi8.6[1]
α1A Rat Epididymal Vas DeferenspA29.5[2]
α1A Native Cell MembranepKi9.1[3]
α1B Cloned HumanpKi7.3[1]
α1B Rat SpleenpA27.2[2]
α1D Cloned HumanpKi7.1[1]
α1D Rat AortapKB7.1[2]

pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Selectivity Profile
ComparisonSelectivity Ratio (approx.)
α1A vs. α1B ~20-fold
α1A vs. α1D ~32-fold

Selectivity ratios are calculated from the Ki values at cloned human receptors.

Mechanism of Action: α1A-Adrenoceptor Antagonism

RS-17053 hydrochloride exerts its pharmacological effects by competitively blocking the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.

Signaling Pathway

Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor initiates a signaling cascade that leads to smooth muscle contraction. RS-17053 hydrochloride prevents this activation.

alpha1A_signaling agonist Norepinephrine receptor α1A-Adrenoceptor (GPCR) agonist->receptor Activates antagonist RS-17053 HCl antagonist->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ contraction Smooth Muscle Contraction ca2->contraction pkc->contraction binding_assay_workflow start Start: Receptor Preparation prep Membrane preparation from cells expressing cloned human α1A, α1B, or α1D receptors start->prep incubation Incubation prep->incubation components Components: - Receptor Membranes - [³H]-prazosin (Radioligand) - Varying concentrations of  RS-17053 HCl (Competitor) incubation->components filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Wash to separate bound from free radioligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis scintillation->analysis result Determine IC₅₀ Calculate Ki analysis->result

References

Methodological & Application

Preparation of RS 17053 Hydrochloride Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RS 17053 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective α1A-adrenoceptor antagonist, and accurate preparation of stock solutions is crucial for reliable and reproducible experimental results. These application notes are intended for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate concentration calculations and understanding the compound's general characteristics.

PropertyValue
Molecular Formula C₂₄H₂₉ClN₂O₂ · HCl
Molecular Weight 449.41 g/mol
Appearance Solid powder
Solubility in DMSO ≥ 125 mg/mL (≥ 278.14 mM)
Purity >98%

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR). In its natural state, the α1A-AR is activated by catecholamines like norepinephrine (B1679862) and epinephrine. This activation stimulates the Gq alpha subunit of the associated G protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response. As an antagonist, this compound binds to the α1A-AR and prevents this signaling cascade from being initiated by agonist binding.

RS17053_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RS17053 RS 17053 Hydrochloride a1A_AR α1A-Adrenergic Receptor RS17053->a1A_AR Inhibits Agonist Norepinephrine/ Epinephrine Agonist->a1A_AR Activates Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to

Figure 1. Signaling pathway of the α1A-adrenergic receptor and the inhibitory action of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation

Workflow start Start calculate Calculate required mass of RS 17053 HCl and volume of DMSO start->calculate weigh Weigh RS 17053 HCl powder accurately calculate->weigh add_dmso Add the calculated volume of DMSO to the powder weigh->add_dmso dissolve Vortex and/or sonicate to completely dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for the preparation of this compound stock solution.

Step-by-Step Procedure
  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound (MW = 449.41 g/mol ) needs to be calculated.

    • For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 449.41 g/mol = 0.0044941 g

      • Mass (mg) = 4.49 mg

  • Weighing the Compound:

    • Wear appropriate PPE.

    • Using a calibrated analytical balance, carefully weigh out 4.49 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex the solution vigorously until the powder is completely dissolved.

    • If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its stability and activity.

FormStorage TemperatureStability
Powder -20°CUp to 3 years
Stock Solution in DMSO -20°CUp to 1 month
Stock Solution in DMSO -80°CUp to 6 months

Note: For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes. If contact occurs, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Troubleshooting

IssuePossible CauseSolution
Compound does not fully dissolve Insufficient mixing or sonication.Continue to vortex and/or sonicate. Gentle warming (to no more than 37°C) may also aid dissolution.
Use of non-anhydrous DMSO.Use fresh, anhydrous DMSO. Moisture can affect the solubility and stability of the compound.
Precipitation upon dilution in aqueous buffer The compound is less soluble in aqueous solutions.Make intermediate dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent effects on cells.

Application Notes and Protocols for RS 17053 Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the α1A-adrenoceptor subtype in various in vitro systems. These application notes provide a comprehensive overview of the working concentrations and detailed protocols for the use of this compound in common in vitro assays.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its in vitro application.

ParameterValueAssay TypeNotes
pKi 9.1 - 9.9Radioligand BindingRepresents the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity.
Ki ~0.1 - 0.8 nMRadioligand BindingCalculated from pKi values. This is the concentration of RS 17053 that will bind to 50% of the receptors at equilibrium in the absence of the radioligand.
pA2 9.2 - 9.8Functional AntagonismRepresents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4][5]
Working Concentration 10 - 100 nMFunctional AssaysThis is a general starting range for functional antagonism studies. The optimal concentration should be determined empirically for each specific assay and cell type.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Diagram: Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing α1A-AR) incubation Incubate: Membranes + Radioligand + RS 17053 (or buffer for total binding, or unlabeled ligand for non-specific binding) prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]-Prazosin) prep_radioligand->incubation prep_rs17053 Prepare Serial Dilutions of RS 17053 prep_rs17053->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Calculate Specific Binding Generate Competition Curve Determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the α1A-adrenoceptor.

  • Radioligand: [3H]-Prazosin (a commonly used antagonist for α1-adrenoceptors).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Prazosin (for determining non-specific binding).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 1 µM).

    • Dilute the [3H]-Prazosin in assay buffer to a final concentration typically at or below its Kd (e.g., 0.1-1 nM).

    • Prepare a high concentration of unlabeled Prazosin (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.

    • Non-specific Binding: Add 50 µL of unlabeled Prazosin (10 µM), 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an α1A-AR agonist, such as noradrenaline or phenylephrine.

Diagram: Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis cell_culture Culture Cells Expressing α1A-AR dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_culture->dye_loading add_antagonist Add RS 17053 (various concentrations) dye_loading->add_antagonist add_agonist Add α1A-AR Agonist (e.g., Noradrenaline) add_antagonist->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) add_agonist->measure_fluorescence analysis Generate Concentration-Response Curves Perform Schild Analysis Determine pA2 measure_fluorescence->analysis

Caption: Workflow for a functional calcium mobilization assay.

Materials:

  • Cells expressing the α1A-adrenoceptor (e.g., HEK293, CHO cells).

  • This compound.

  • α1A-AR agonist (e.g., Noradrenaline, Phenylephrine, or the selective agonist A-61603).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated liquid handling system.

Protocol:

  • Cell Preparation:

    • Seed the cells in the microplates and allow them to adhere and grow overnight.

    • On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of RS 17053 to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Prepare a concentration-response curve of the agonist (e.g., noradrenaline from 10⁻¹⁰ M to 10⁻⁴ M).

    • Using the fluorescence plate reader, measure the baseline fluorescence, then add the agonist to the wells and continue to measure the fluorescence signal over time to capture the calcium transient.

  • Data Analysis (Schild Analysis):

    • For each concentration of RS 17053, generate an agonist concentration-response curve and determine the EC50 value.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of RS 17053 on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathway

Diagram: α1A-Adrenoceptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol rs17053 RS 17053 (Antagonist) receptor α1A-Adrenoceptor rs17053->receptor Blocks agonist Agonist (e.g., Noradrenaline) agonist->receptor Activates gq11 Gq/11 protein receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates mapk MAPK Pathway (ERK1/2) pkc->mapk Activates nucleus Nucleus mapk->nucleus -> Cell Growth, Proliferation

References

Application Notes and Protocols for RS 17053 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor).[1][2][3] Its high affinity for the α1A subtype over the α1B and α1D subtypes makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of α1A-adrenoceptor signaling in various cellular processes. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for preparing the compound and performing functional assays to characterize its antagonist activity.

Mechanism of Action

This compound functions as a competitive antagonist at the α1A-adrenoceptor.[3] The α1A-adrenoceptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous agonists such as norepinephrine (B1679862) and epinephrine, activates the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to the α1A-adrenoceptor, this compound prevents the binding of agonists and the subsequent activation of this signaling pathway.

Signaling Pathway

alpha1A_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine alpha1A_AR α1A-Adrenoceptor Agonist->alpha1A_AR Binds & Activates RS17053 RS 17053 Hydrochloride RS17053->alpha1A_AR Binds & Inhibits Gq Gq/11 alpha1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: α1A-Adrenoceptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key values for its affinity, potency, and selectivity.

Table 1: Pharmacological Profile of this compound

ParameterReceptor SubtypeValueReference
pKiα1A-Adrenoceptor9.1 - 9.9[2][3]
α1B-Adrenoceptor7.7 - 7.8[2][3]
α1D-Adrenoceptor7.7 - 7.8[2][3]
pA2α1A-Adrenoceptor9.8[1][2]
Selectivityα1A vs α1B30 - 100 fold[2][3]
α1A vs α1D30 - 100 fold[2][3]

Table 2: Physicochemical and Solubility Data

PropertyValueReference
Molecular Weight449.42 g/mol [3]
FormulaC₂₄H₂₉N₂O₂Cl·HCl[3]
SolubilityDMSOto 50 mM
Ethanol (B145695)to 10 mM
StorageStore at room temperature[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO up to 50 mM and in ethanol up to 10 mM.[3] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO.

    • To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and Seeding Protocol

This protocol is a general guideline and should be optimized for the specific cell line being used. The following example uses Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α1A-adrenoceptor.

  • Cell Culture: Culture CHO-K1 cells expressing the human α1A-adrenoceptor in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • For a 96-well plate format, seed the cells at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere and form a monolayer.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human α1A-adrenoceptor

  • This compound

  • An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Addition (Antagonist Pre-incubation):

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀). The optimal concentration should be determined from a prior agonist dose-response experiment.

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

    • Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) before and after the addition of the agonist. Record data every 1-2 seconds for at least 60-120 seconds.

  • Data Analysis:

    • The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed cells expressing α1A-adrenoceptor in a 96-well plate B Incubate cells for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash cells to remove excess dye C->D E Pre-incubate cells with various concentrations of This compound D->E F Stimulate cells with an α1-adrenoceptor agonist (e.g., phenylephrine) E->F G Measure fluorescence intensity using a plate reader F->G H Calculate percentage inhibition G->H I Plot dose-response curve and determine IC₅₀ H->I

Caption: Experimental workflow for determining the antagonist activity of this compound.

References

Application Notes and Protocols for RS 17053 Hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and selective antagonist for the α1A-adrenergic receptor.[1] This characteristic makes it a valuable pharmacological tool for researchers studying the physiological and pathological roles of the α1A-adrenergic subtype, which is involved in various processes including smooth muscle contraction. These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine the binding affinity of test compounds for the α1A-adrenergic receptor.

Mechanism of Action and Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the receptor initiates a signaling cascade that leads to various cellular responses.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to physiological effects such as smooth muscle contraction.[2] The α1A-adrenergic receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[4]

Alpha-1A Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline/ Norepinephrine Receptor α1A-Adrenergic Receptor Adrenaline->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Physiological Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Leads to

Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.

Data Presentation

The binding affinity of this compound for the human α1-adrenergic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKi
This compoundα1A8.6[1]
α1B7.3[1]
α1D7.1[1]

Table 1: Binding affinities (pKi) of this compound for human α1-adrenergic receptor subtypes.

Experimental Protocols

Radioligand Binding Assay Protocol for this compound

This protocol describes a competitive binding assay using [³H]-Prazosin, a non-selective α1-adrenergic receptor antagonist, as the radioligand to determine the binding affinity of test compounds, such as this compound, for the α1A-adrenergic receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: Phentolamine (B1677648) (10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the α1A-adrenergic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[6]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the competitor compound (this compound) in the assay buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation.

      • Competitor Binding: 50 µL of the competitor dilution, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of phentolamine (10 µM final concentration), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Filtration:

    • Pre-soak the glass fiber filters in a solution such as 0.3% polyethyleneimine to reduce non-specific binding.

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (from cells expressing α1A-AR) AssaySetup Assay Setup in 96-well Plate (Total, Competitor, Non-specific Binding) MembranePrep->AssaySetup Incubation Incubation (e.g., 60-90 min at 25°C) AssaySetup->Incubation Filtration Rapid Filtration & Washing (to separate bound from free radioligand) Incubation->Filtration Detection Scintillation Counting (measure radioactivity) Filtration->Detection DataAnalysis Data Analysis (Calculate IC50 and Ki) Detection->DataAnalysis

Caption: Experimental Workflow for the Radioligand Binding Assay.

References

Application Notes and Protocols for Functional Assays of α1A-Adrenoceptor Antagonism with RS 17053

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α1A-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, most notably in smooth muscle contraction.[1] Its involvement in conditions such as benign prostatic hyperplasia (BPH) has made it a significant target for therapeutic intervention. RS 17053 is recognized as a potent and selective antagonist for the α1A-adrenoceptor. This document provides detailed application notes and protocols for conducting functional assays to characterize the antagonism of RS 17053 at the α1A-adrenoceptor. The provided methodologies are essential for researchers engaged in drug discovery and development aimed at this receptor subtype.

Data Presentation: Quantitative Analysis of RS 17053 Affinity and Potency

The following tables summarize the binding affinity and functional potency of RS 17053 for α1-adrenoceptor subtypes, compiled from various studies. This data highlights the selectivity of RS 17053 for the α1A subtype.

Table 1: Binding Affinity of RS 17053 for α1-Adrenoceptor Subtypes

Receptor SubtypeLigandpKiKi (nM)Source
α1ARS 170538.6~2.5DrugBank[2]
α1BRS 170537.3~50DrugBank[2]
α1DRS 170537.1~79DrugBank[2]

Table 2: Functional Antagonist Potency of RS 17053 at α1-Adrenoceptor Subtypes

Tissue/SystemAgonistAntagonistpA2 / pKBSource
Rat Epididymal Vas Deferens (α1A)Phenylephrine (B352888)RS 170539.5 (pA2)PubMed[3]
Rat Spleen (α1B)PhenylephrineRS 170537.2 (pA2)PubMed[3]
Rat Aorta (α1D)NoradrenalineRS 170537.1 (pKB)PubMed[3]
Rat Portal Vein (α1A)PhenylephrineRS 170537.1 (pKB)PubMed[3]
Human Prostate (α1A)NoradrenalineRS 170537.1 (pKB)PubMed[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of the α1A-adrenoceptor and the general workflows for the experimental protocols described herein.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist a1A-AR α1A-Adrenoceptor Agonist->a1A-AR Binds Gq Gq Protein a1A-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

α1A-Adrenoceptor Signaling Pathway

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay Membrane_Prep Membrane Preparation (Cells/Tissue expressing α1A-AR) Incubation Incubation ([3H]prazosin, RS 17053, Membranes) Membrane_Prep->Incubation Filtration Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Cell_Culture Cell Culture (e.g., CHO-K1 expressing α1A-AR) Dye_Loading Loading with Ca2+-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Addition of Agonist +/- RS 17053 Dye_Loading->Compound_Addition Fluorescence_Measurement Kinetic Fluorescence Measurement (Plate Reader) Compound_Addition->Fluorescence_Measurement Analysis_IC50 Data Analysis (IC50) Fluorescence_Measurement->Analysis_IC50

General Experimental Workflows

Experimental Protocols

Radioligand Binding Assay for α1A-Adrenoceptor

This protocol is designed to determine the binding affinity (Ki) of RS 17053 for the α1A-adrenoceptor using a competitive radioligand binding assay with [3H]prazosin.

Materials:

  • Cell Lines/Tissues: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor, or tissue homogenates known to express the receptor (e.g., rat cerebral cortex).

  • Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).

  • Non-labeled Ligands: RS 17053, Prazosin (for non-specific binding determination).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Protocol:

  • Membrane Preparation:

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

    • Homogenize the sample using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin, and 50 µL of 10 µM unlabeled prazosin.

      • Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin, and 50 µL of varying concentrations of RS 17053 (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of RS 17053.

    • Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of [3H]prazosin) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the α1A-adrenoceptor.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of RS 17053 to antagonize agonist-induced increases in intracellular calcium in cells expressing the α1A-adrenoceptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor.[4]

  • Agonist: Phenylephrine or A-61603 (a highly selective α1A-adrenoceptor agonist).

  • Antagonist: RS 17053.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Reagents: Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture the cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with 20 mM HEPES, leaving a final volume of 100 µL or 25 µL in each well.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of RS 17053 in HBSS.

    • Add the desired volume of the RS 17053 dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement and Agonist Addition:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of the agonist (e.g., phenylephrine at its EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).

    • Plot the percentage of inhibition against the log concentration of RS 17053.

    • Determine the IC50 value using non-linear regression.

    • If a competitive antagonist, the pA2 value can be calculated using the Schild equation.

Conclusion

The protocols and data presented provide a comprehensive framework for the functional characterization of RS 17053 as an α1A-adrenoceptor antagonist. The radioligand binding assay allows for the precise determination of its binding affinity, while the calcium mobilization assay provides a measure of its functional potency in a cellular context. These assays are fundamental tools for the preclinical evaluation of compounds targeting the α1A-adrenoceptor and for advancing our understanding of its pharmacology.

References

Application Notes and Protocols: Calcium Imaging Assay Using RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenergic receptor.[1][2][3] This selectivity makes it an invaluable tool for dissecting the role of the α1A-adrenoceptor subtype in various physiological processes, particularly in studying intracellular calcium mobilization. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a calcium imaging assay to investigate α1A-adrenoceptor antagonism.

The α1A-adrenergic receptor is a Gq-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., norepinephrine), it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized using calcium-sensitive fluorescent indicators. This compound is used to specifically block this pathway at the α1A-adrenoceptor, thereby inhibiting the downstream calcium release.

Data Presentation

Ligand Binding Affinities and Potencies of this compound
Receptor SubtypepKi (Binding Affinity)pA2 (Functional Antagonism)Selectivity (fold vs α1A)
α1A-adrenoceptor 9.1 - 9.9[1]9.1 - 9.9[1]-
α1B-adrenoceptor 7.7 - 7.8[1]7.7 - 7.8[1]30 - 100
α1D-adrenoceptor 7.7 - 7.8[1]7.7 - 7.8[1]30 - 100
Physicochemical Properties of this compound
PropertyValue
Molecular Weight 449.42 g/mol [1]
Formula C24H29N2O2Cl.HCl
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol[1]
Storage Store at room temperature[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α1A-adrenoceptor and the general workflow for the calcium imaging assay.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A Agonist R α1A-Adrenoceptor A->R Activates PLC PLC R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca Ca²⁺ Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca Release Antagonist RS 17053 Antagonist->R Blocks

α1A-Adrenoceptor Gq Signaling Pathway.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells expressing α1A-adrenoceptors D Load cells with Fluo-4 AM A->D B Prepare RS 17053 and agonist solutions F Pre-incubate with RS 17053 or vehicle B->F C Prepare Fluo-4 AM loading solution C->D E Wash cells D->E E->F G Add agonist F->G H Measure fluorescence (calcium signal) G->H I Normalize fluorescence data H->I J Generate dose-response curves I->J K Calculate IC50 for RS 17053 J->K

References

Application Notes and Protocols for In Vivo Administration of RS 17053 Hydrochloride in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist.[1] Its high affinity for the α1A-adrenergic receptor subtype makes it a valuable tool for investigating the physiological roles of these receptors in various systems. In rat models, RS 17053 has been primarily characterized through in vitro studies on isolated tissues, demonstrating its ability to antagonize contractions in tissues rich in α1A-adrenoceptors, such as the vas deferens.[1] While detailed in vivo administration protocols for RS 17053 in rats are not extensively published, this document provides a comprehensive guide based on its known pharmacological profile and general principles of administering α1-adrenoceptor antagonists to rodent models.

These notes are intended to guide researchers in designing and executing in vivo studies to explore the effects of RS 17053 on physiological parameters such as blood pressure, heart rate, and urethral pressure in anesthetized or conscious rat models.

Mechanism of Action and Signaling Pathway

RS 17053 acts as a competitive antagonist at the α1A-adrenoceptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in smooth muscle cells leads to vasoconstriction and contraction of other smooth muscles. By blocking the α1A-adrenoceptor, RS 17053 inhibits this signaling cascade, leading to smooth muscle relaxation.

cluster_cell Smooth Muscle Cell NE Norepinephrine a1A_AR α1A-Adrenoceptor NE->a1A_AR Activates RS17053 RS 17053 RS17053->a1A_AR Blocks Gq_11 Gq/11 a1A_AR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC PKC DAG->PKC Activates Ca2 ↑ [Ca²⁺]i SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate Cannulate Artery and Vein Anesthetize->Cannulate Stabilize Stabilization Period (30 min) Cannulate->Stabilize Vehicle Administer Vehicle Control Stabilize->Vehicle Dose Administer RS 17053 (Dose Escalation) Vehicle->Dose Record Continuously Record BP and HR Dose->Record End End Dose->End Final Dose Record->Dose Next Dose RQ Research Question Acute Acute Effects (Pharmacodynamics) RQ->Acute Chronic Sub-chronic/Chronic Effects RQ->Chronic Oral Oral Efficacy/Bioavailability RQ->Oral IV Intravenous (IV) Administration Acute->IV IP Intraperitoneal (IP) Administration Chronic->IP Gavage Oral Gavage Chronic->Gavage Oral->Gavage Anesthetized Anesthetized Model IV->Anesthetized Conscious Conscious Model (Telemetry/Tail-cuff) IP->Conscious Gavage->Conscious

References

Application Notes and Protocols for RS-17053 Hydrochloride in Benign Prostatic Hyperplasia (BPH) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist. The α1A-adrenoceptor subtype is predominantly expressed in the smooth muscle of the human prostate and bladder neck and is the primary mediator of smooth muscle contraction in these tissues. Antagonism of this receptor is a key mechanism for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). These application notes provide detailed protocols for the investigation of RS-17053 hydrochloride in both in vivo and in vitro models relevant to BPH research.

It is important to note that while RS-17053 hydrochloride demonstrates high affinity for the cloned human α1A-adrenoceptor, functional studies on isolated human prostatic tissue have shown it to be a very weak antagonist at the functional α1-adrenoceptors mediating contraction[1]. This suggests a potential discrepancy between receptor binding affinity and functional activity in the target tissue, a critical consideration for researchers.

Quantitative Data Summary

The following tables summarize the pharmacological data for RS-17053 hydrochloride.

Table 1: In Vitro Affinity of RS-17053 for Human α1-Adrenoceptor Subtypes

Receptor SubtypeAffinity (pKi)
α1A8.6
α1B7.3
α1D7.1

Data from radioligand binding studies against cloned human α1-adrenoceptors.[1]

Table 2: Functional Antagonist Activity of RS-17053

TissueAgonistAntagonist Activity (pA2)
Human ProstateNoradrenaline6.0
Rat AortaNoradrenaline~7.1

pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]

Experimental Protocols

In Vivo Protocol: Testosterone-Induced BPH in Rats

This protocol describes the induction of BPH in rats using testosterone (B1683101), a widely accepted model for studying the effects of potential BPH therapies.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

2. BPH Induction:

  • Animals are castrated under appropriate anesthesia.

  • Allow a 7-day recovery period post-castration.

  • Induce BPH by daily subcutaneous injections of testosterone propionate (B1217596) (25 mg/kg) dissolved in olive oil for 4 weeks.[2][3]

  • A sham group should undergo a mock surgery and receive daily subcutaneous injections of the vehicle (olive oil).[2][3]

3. Administration of RS-17053 Hydrochloride:

  • Route of Administration: Oral gavage is a suitable route for administration.

  • Dosage: While no specific dosage has been reported for RS-17053 in a BPH rat model, a starting point could be extrapolated from other in vivo studies. For instance, a dose of 10 mg/kg has been used in rats to study its effects on anorexia. Dose-response studies are recommended to determine the optimal dosage for BPH-related endpoints.

  • Treatment Groups:

    • Sham + Vehicle

    • BPH + Vehicle

    • BPH + RS-17053 Hydrochloride (multiple dose levels)

    • BPH + Positive Control (e.g., Silodosin, a known α1A-adrenoceptor antagonist)[4][5]

  • Treatment Duration: Administer the compounds during the last 1-2 weeks of the 4-week testosterone treatment period.

4. Endpoint Evaluation:

  • Prostate Weight: At the end of the study, euthanize the animals and carefully dissect the prostate gland. Record the wet weight of the prostate and calculate the prostate-to-body weight ratio.[2][3]

  • Histological Analysis: Fix prostate tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess glandular and stromal hyperplasia.

  • Urodynamic Studies: In a subset of animals, perform cystometry to evaluate bladder function, including micturition frequency and voided volume.[6]

In Vitro Protocol: Smooth Muscle Contraction in Human Prostatic Tissue

This protocol details the methodology for assessing the antagonist effect of RS-17053 hydrochloride on the contraction of isolated human prostate smooth muscle.

1. Tissue Preparation:

  • Obtain fresh human prostatic tissue from patients undergoing radical prostatectomy.

  • Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Dissect the tissue to prepare smooth muscle strips (approximately 3 x 3 x 10 mm).

2. Organ Bath Assay:

  • Mount the prostatic strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

  • Induce contractions with an α1-adrenoceptor agonist, such as noradrenaline or phenylephrine.

3. Antagonist Evaluation (Schild Analysis):

  • Generate a cumulative concentration-response curve for the agonist (e.g., noradrenaline, 10⁻⁸ to 10⁻⁴ M).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a specific concentration of RS-17053 hydrochloride for 30-60 minutes.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat this process with increasing concentrations of RS-17053 hydrochloride.

  • The pA2 value can be calculated from the Schild plot, which is a graph of log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow In Vivo BPH Model Workflow Animal_Model Male Sprague-Dawley Rats Castration Castration Animal_Model->Castration Recovery 7-day Recovery Castration->Recovery BPH_Induction Testosterone Propionate (25 mg/kg/day, s.c.) for 4 weeks Recovery->BPH_Induction Treatment Treatment with RS-17053 HCl (e.g., last 2 weeks) BPH_Induction->Treatment Endpoints Endpoint Analysis: - Prostate Weight - Histology - Urodynamics Treatment->Endpoints G cluster_pathway α1A-Adrenoceptor Signaling in Prostate Smooth Muscle Norepinephrine Norepinephrine Alpha1A_Receptor α1A-Adrenoceptor Norepinephrine->Alpha1A_Receptor Binds to RS17053 RS-17053 HCl RS17053->Alpha1A_Receptor Blocks Gq_Protein Gq/11 Protein Alpha1A_Receptor->Gq_Protein Activates Ca_Influx Ca²⁺ Influx Alpha1A_Receptor->Ca_Influx Promotes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction PKC->Contraction Modulates

References

Application Notes and Protocols for Measuring Blood Pressure in Animal Models Using RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist.[1][2] The α1A-adrenergic receptor subtype is predominantly expressed in vascular smooth muscle and plays a crucial role in the regulation of peripheral vascular resistance and, consequently, blood pressure.[3] Norepinephrine (B1679862) released from sympathetic nerve endings binds to these receptors, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By selectively blocking the α1A-adrenoceptor, this compound inhibits this vasoconstrictive effect, leading to vasodilation and a subsequent reduction in blood pressure. This makes it a valuable pharmacological tool for studying the role of the α1A-adrenoceptor in cardiovascular regulation and for evaluating its potential as a therapeutic agent for hypertension.[1]

These application notes provide detailed protocols for utilizing this compound to measure its effects on blood pressure in animal models, particularly in spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension.

Mechanism of Action

This compound exhibits high affinity for the α1A-adrenoceptor with a 30 to 100-fold selectivity over the α1B and α1D subtypes.[2] The binding of an agonist, such as norepinephrine, to the α1A-adrenoceptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction. This compound competitively antagonizes the binding of norepinephrine to the α1A-adrenoceptor, thereby inhibiting this signaling pathway and promoting vasodilation.

Signaling Pathway of α1A-Adrenoceptor Mediated Vasoconstriction

alpha1A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine alpha1A_R α1A-Adrenoceptor (Gq-coupled) NE->alpha1A_R Activates RS17053 RS 17053 RS17053->alpha1A_R Inhibits PLC Phospholipase C (PLC) alpha1A_R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases MLCK Myosin Light Chain Kinase Ca2->MLCK Activates PKC->MLCK Phosphorylates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Myosin Contraction Vasoconstriction Myosin_P->Contraction

α1A-adrenoceptor signaling pathway in vascular smooth muscle.

Data Presentation

The following table summarizes the inhibitory effect of this compound on the pressor response induced by the α1-agonist phenylephrine (B352888) in anesthetized normotensive Wistar rats and spontaneously hypertensive rats (SHR). The data is presented as dose ratios (Dr), which represent the ratio of the ED50 of phenylephrine in the presence and absence of the antagonist. A higher dose ratio indicates a greater antagonistic effect.

Animal ModelAntagonistDose Ratio (Dr) for Mean Arterial PressureDose Ratio (Dr) for Hindlimb Perfusion Pressure
Normotensive Wistar Rat RS 170533.2 ± 1.64.4 ± 3.3
Spontaneously Hypertensive Rat (SHR) RS 170533.4 ± 0.64.3 ± 0.9

Data adapted from Qi et al., 2004.[1]

Experimental Protocols

Experimental Workflow for In Vivo Blood Pressure Measurement

experimental_workflow cluster_prep Animal Preparation cluster_measurement Blood Pressure Measurement cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Anesthesia Anesthesia Induction (e.g., Urethane (B1682113)/Ketamine) Animal_Acclimation->Anesthesia Surgical_Prep Surgical Preparation (Tracheostomy, Cannulation) Anesthesia->Surgical_Prep Stabilization Stabilization Period (e.g., 30 min) Surgical_Prep->Stabilization Baseline_Recording Baseline Blood Pressure Recording (e.g., 15 min) Stabilization->Baseline_Recording Drug_Administration Intravenous Administration of this compound Baseline_Recording->Drug_Administration Post_Drug_Recording Continuous Blood Pressure Recording Drug_Administration->Post_Drug_Recording Data_Acquisition Data Acquisition System Post_Drug_Recording->Data_Acquisition Calculate_Parameters Calculate Mean Arterial Pressure, Heart Rate, etc. Data_Acquisition->Calculate_Parameters Statistical_Analysis Statistical Analysis Calculate_Parameters->Statistical_Analysis

Workflow for measuring blood pressure in anesthetized rats.
Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats, which is considered the gold standard for preclinical cardiovascular studies.

Materials:

  • This compound

  • Spontaneously Hypertensive Rats (SHR) or other appropriate rat strain

  • Anesthetic agents (e.g., Urethane and Ketamine)

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • Surgical instruments for small animals

  • Polyethylene catheters

  • Pressure transducer

  • Data acquisition system

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least one week before the experiment.

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of urethane at 1.2 g/kg and ketamine at 30 mg/kg).

    • Perform a tracheostomy to ensure a clear airway throughout the experiment.

    • Cannulate the carotid artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer filled with heparinized saline.

    • Cannulate the jugular vein for intravenous administration of this compound.

  • Blood Pressure Measurement:

    • Allow the animal to stabilize for at least 30 minutes after the surgical procedures.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-30 minutes to ensure a stable baseline.

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).

    • Administer this compound intravenously at the desired doses. It is recommended to perform a dose-response study, starting with a low dose and progressively increasing it.

    • Continuously record MAP and HR after each dose administration until the blood pressure returns to baseline or a stable hypotensive effect is observed.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each dose of this compound.

    • Express the results as the mean ± standard error of the mean (SEM).

    • Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Logical Relationship of Experimental Components

logical_relationship RS17053 This compound (α1A-Antagonist) Animal_Model Animal Model (e.g., SHR) RS17053->Animal_Model Administered to BP_Measurement Blood Pressure Measurement Technique (Invasive) Animal_Model->BP_Measurement Is subject of Data_Output Quantitative Data (ΔMAP, ΔHR) BP_Measurement->Data_Output Generates Interpretation Interpretation of Results (Efficacy of α1A Blockade) Data_Output->Interpretation Leads to

References

Application Note: Determining Cell Viability Following Treatment with RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS 17053 hydrochloride is a selective antagonist of the α1A-adrenergic receptor.[1] Understanding the impact of this compound on cell viability is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing cell viability in response to this compound treatment using two common methods: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2][3][4]

Signaling Pathway of α1A-Adrenergic Receptor and Inhibition by this compound

The α1A-adrenergic receptor is a G-protein coupled receptor that, upon binding to its endogenous ligand (e.g., norepinephrine), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway plays a role in various cellular processes, including proliferation and survival. This compound, as a selective antagonist, blocks the initial binding of the endogenous ligand to the α1A-adrenergic receptor, thereby inhibiting this downstream signaling cascade.

G_protein_signaling Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine Receptor α1A-Adrenergic Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates RS17053 RS 17053 RS17053->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: α1A-Adrenergic Receptor Signaling and RS 17053 Inhibition.

Experimental Workflow for Cell Viability Assay

The general workflow for assessing cell viability involves seeding cells, treating them with various concentrations of this compound, incubating for a defined period, adding the viability reagent, and measuring the output signal.

experimental_workflow Experimental Workflow for Cell Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with RS 17053 HCl incubate1->treat_cells prepare_drug Prepare Serial Dilutions of RS 17053 HCl prepare_drug->treat_cells incubate2 Incubate (24, 48, or 72h) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per Assay Protocol add_reagent->incubate3 measure Measure Signal (Absorbance or Luminescence) incubate3->measure analyze Data Analysis (e.g., IC50 calculation) measure->analyze end End analyze->end

Figure 2: General workflow for the cell viability assay.

Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3][4][5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[2][8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as in the MTT assay.

  • CellTiter-Glo® Assay:

    • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[8][9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables.

Table 1: Cell Viability Data (MTT Assay)

RS 17053 HCl (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability
0 (Vehicle)100
0.1
1
10
50
100

% Viability = (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100

Table 2: Cell Viability Data (CellTiter-Glo® Assay)

RS 17053 HCl (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean Luminescence% Viability
0 (Vehicle)100
0.1
1
10
50
100

% Viability = (Mean Luminescence of Treated / Mean Luminescence of Vehicle) x 100

Table 3: IC50 Values for this compound

Time PointIC50 (µM)
24 hours
48 hours
72 hours

The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, can be calculated from the dose-response curves generated from the viability data.[10]

Conclusion

The provided protocols offer robust methods for determining the effect of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers a more sensitive, homogeneous "add-mix-measure" format with a luminescent readout.[2] Accurate determination of the dose- and time-dependent effects of this compound on cell viability is a critical step in its preclinical evaluation.

References

Troubleshooting & Optimization

troubleshooting unexpected results with RS 17053 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RS 17053 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective α1A-adrenoceptor antagonist.[1][2][3][4][5] It exhibits very high affinity for the α1A-adrenergic receptor subtype, with a 30 to 100-fold selectivity over the α1B and α1D subtypes.[1][4] Its mechanism of action involves blocking the downstream signaling pathways typically activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the α1A-adrenoceptor.[6][7] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically initiates a signaling cascade through the Gq heterotrimeric G protein, leading to the activation of phospholipase C (PLC).[7][8][9]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: Proper handling and storage are critical for maintaining the stability and activity of the compound.[10]

  • Solubility: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 10 mM.[1] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline have been described.[3][11]

  • Storage: For long-term stability, the solid compound should be stored at room temperature.[1] Stock solutions in solvent should be stored at -20°C for up to one month or at -80°C for up to six months.[11] It is crucial to avoid repeated freeze-thaw cycles.[10][12]

Q3: Why is my observed potency (IC50) in a cell-based assay different from the reported pKi/pA2 values?

A3: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical binding assays (which determine Ki).[13] Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target, and poor permeability can reduce the effective intracellular concentration.[13]

  • Presence of Competing Ligands: In cell culture, the compound must compete with endogenous or serum-derived ligands that are absent in a purified biochemical assay.

  • Efflux Pumps: Cells may actively transport the compound out via efflux pumps, lowering the intracellular concentration.[13]

  • Protein Binding: The compound can bind to proteins in the cell culture medium or to other cellular components, reducing the free concentration available to bind the target receptor.[13]

  • Compound Stability: The compound may be metabolized by the cells over the course of the experiment.[13]

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments with this compound.

Issue 1: Lower than Expected Antagonist Activity in Functional Assays

You observe a significantly weaker inhibition of agonist-induced signaling (e.g., calcium flux, ERK phosphorylation) than anticipated based on the compound's high affinity.

Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Prepare a fresh stock solution from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[10][12] 3. Protect solutions from light.[10]RS 17053, like many small molecules, can degrade in solution over time, especially with improper storage, leading to loss of activity.[10][12]
Suboptimal Assay Conditions 1. Verify the final concentration of DMSO or other solvents is non-inhibitory (typically <0.1%).[12][13] 2. Ensure the pH of the assay buffer is stable and appropriate for the cells.High solvent concentrations can be toxic to cells or interfere with the assay readout.[12] Compound solubility and activity can be pH-dependent.[12]
Low Receptor Expression 1. Confirm the expression level of the α1A-adrenoceptor in your cell model via qPCR, Western blot, or flow cytometry.The level of antagonist effect is dependent on the presence of the target receptor. Cell lines can lose expression over passages.[14]
Cell Health and Viability 1. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel. 2. Ensure cells are healthy and within an optimal passage number range.[14]Unhealthy or high-passage cells may exhibit altered signaling responses and are a common source of experimental variability.[14]
Issue 2: Compound Precipitation in Aqueous Media

You notice cloudiness or precipitate after diluting your DMSO stock solution into your aqueous cell culture medium or assay buffer.

Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Decrease the final working concentration of the compound. 2. Increase the final percentage of DMSO, ensuring it remains below the cellular toxicity threshold. 3. Consider using a formulating agent like a low concentration of non-ionic surfactant (e.g., Pluronic F-68) or SBE-β-CD.[11][12]Many organic small molecules have limited solubility in aqueous solutions.[12][13] Exceeding the solubility limit will cause the compound to precipitate, drastically reducing its effective concentration.
Buffer Incompatibility 1. Test the solubility in different buffers. 2. Ensure the pH of the buffer has not shifted.Components of certain buffers (e.g., high phosphate (B84403) concentrations) can sometimes cause compounds to salt out.
Improper Dilution Technique 1. Add the DMSO stock solution to the aqueous buffer while vortexing or mixing to ensure rapid dispersion.Adding the stock solution slowly or without adequate mixing can create localized high concentrations that lead to precipitation.
Issue 3: Inconsistent Results Between Experiments

You are unable to reproduce results from one experiment to the next, observing high variability in the antagonist's effect.

Potential Cause Troubleshooting Step Rationale
Reagent Variability 1. Use the same batch of all critical reagents, including media, serum, and the compound itself. 2. Prepare large batches of buffers and media to use across a set of experiments.Batch-to-batch variation in reagents is a common source of experimental inconsistency.[12]
Cell Culture Drift 1. Use cells from a consistent, low passage number stock. 2. Regularly perform cell line authentication (e.g., STR profiling).[15] 3. Monitor for mycoplasma contamination.[14][15]Cell lines can change phenotypically over time in culture.[14] Contamination can profoundly alter cellular responses.[12]
Procedural Variations 1. Standardize all incubation times, pipetting techniques, and cell seeding densities.[12] 2. Calibrate pipettes regularly.Minor, seemingly insignificant variations in protocol execution can lead to significant differences in results, especially in sensitive cell-based assays.[14]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (50 mM in DMSO):

    • Weigh out 4.49 mg of this compound (MW = 449.42 g/mol ).[1]

    • Add 200 µL of 100% DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store in small aliquots at -80°C.[11]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 50 mM stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks.

    • For the final working solution, dilute the intermediate stock into the final aqueous assay buffer. Crucially, add the DMSO stock to the buffer while mixing to prevent precipitation. Ensure the final DMSO concentration does not exceed 0.5%.[12][13]

Signaling Pathway of the α1A-Adrenoceptor

The following diagram illustrates the canonical Gq-PLC signaling pathway that is inhibited by this compound.

Gq_Pathway NE Norepinephrine (Agonist) a1A_AR α1A-Adrenoceptor (GPCR) NE->a1A_AR Activates RS17053 RS 17053 HCl (Antagonist) RS17053->a1A_AR Inhibits Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Canonical α1A-adrenoceptor signaling pathway inhibited by RS 17053.
Experimental Workflow: In Vitro Calcium Flux Assay

This workflow outlines the key steps for measuring the antagonist effect of RS 17053 on agonist-induced calcium mobilization.

Assay_Workflow A 1. Seed Cells (e.g., HEK293 expressing α1A-AR) in 96-well plate B 2. Incubate (24-48 hours) A->B C 3. Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with RS 17053 or Vehicle C->D E 5. Add Agonist (e.g., Phenylephrine) D->E F 6. Measure Fluorescence (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve) F->G

Workflow for a cell-based calcium flux assay to test antagonist activity.
Troubleshooting Logic Flowchart

Use this flowchart to systematically diagnose the root cause of unexpected results.

Troubleshooting_Flow Start Unexpected Result: Low or No Activity Check_Compound Prepare Fresh Stock & Aliquot? Start->Check_Compound Check_Cells Validate Cell Health & Target Expression? Check_Compound->Check_Cells No Result_Compound Problem Solved: Compound Stability Issue Check_Compound->Result_Compound Yes Check_Assay Run Vehicle & Positive Controls? Check_Cells->Check_Assay No Result_Cells Problem Solved: Cell Line Issue Check_Cells->Result_Cells Yes Result_Assay Problem Solved: Assay Condition Issue Check_Assay->Result_Assay Yes Investigate_Further Issue Persists: Investigate Off-Target Effects or Assay Design Check_Assay->Investigate_Further No

A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing RS 17053 Hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RS 17053 hydrochloride for various cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the α1A-adrenoceptor.[1] The α1A-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couple to Gq proteins. This activation stimulates phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of calcium from intracellular stores, resulting in various physiological responses. This compound competitively binds to these receptors, blocking the downstream signaling cascade.

Q2: What are the common cell-based assays used to study this compound activity?

Common cell-based assays to assess the antagonist activity of this compound on α1A-adrenoceptors include:

  • Calcium Flux Assays: These are functional assays that measure the inhibition of agonist-induced intracellular calcium mobilization.[2][3] They are a direct measure of the Gq signaling pathway.

  • cAMP Assays: While α1A-adrenoceptors primarily signal through Gq, cross-talk with other signaling pathways can sometimes be investigated using cAMP assays, although this is not their primary signaling route.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the α1A-adrenoceptor signaling pathway.

  • Binding Assays: Radioligand binding assays can be used to determine the affinity of this compound for the α1A-adrenoceptor.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] When preparing working solutions, the stock should be serially diluted in cell culture medium, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level for the cells (typically ≤ 0.5%).[4]

Q4: What is a good starting concentration range for my experiments?

A broad concentration range should be initially tested to determine the optimal working concentration of this compound. A typical starting range for a dose-response curve would be from 1 nM to 10 µM.[2] The optimal concentration will be dependent on the specific cell line, the expression level of the α1A-adrenoceptor, and the assay being performed.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the potential cytotoxic effects of this compound on your chosen cell line. It is crucial to perform this assay before functional assays to ensure that any observed inhibition is not due to cell death.

Materials:

  • Cells of interest (e.g., PC-3, DU-145, LNCaP)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Optimizing this compound Concentration in a Calcium Flux Assay

This protocol describes how to determine the optimal antagonist concentration of this compound by generating an IC50 curve in a functional calcium flux assay.

Materials:

  • Cells stably expressing the human α1A-adrenoceptor (e.g., CHO-K1 or HEK293 cells)

  • 96-well or 384-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • α1A-adrenoceptor agonist (e.g., Phenylephrine or A-61603)

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed cells into the assay plate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Antagonist Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Include a vehicle control (assay buffer with DMSO).

  • Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the prepared this compound dilutions or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Prepare the α1A-adrenoceptor agonist at a concentration that elicits a submaximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.

  • Data Acquisition: Place the assay plate in the fluorescence plate reader. Program the instrument to inject the agonist and record the fluorescence signal before and after the injection.

  • Data Analysis: Determine the maximum fluorescence response for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

  • Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.

Issue: No or very weak antagonist effect observed.

  • Possible Cause:

    • Compound Inactivity: The compound may have degraded.

    • Low Receptor Expression: The cell line may have low or no expression of the α1A-adrenoceptor.

    • Incorrect Agonist Concentration: The agonist concentration may be too high, making it difficult for the antagonist to compete.

  • Solution:

    • Prepare fresh dilutions of this compound from a new aliquot of the stock solution.

    • Confirm α1A-adrenoceptor expression in your cell line using techniques like qPCR or Western blot.

    • Re-evaluate the agonist EC80 concentration.

Issue: Inconsistent IC50 values between experiments.

  • Possible Cause:

    • Cell Passage Number: The receptor expression and cell sensitivity can change with increasing passage number.

    • Variations in Incubation Times: Inconsistent incubation times with the antagonist can affect the results.

    • Compound Stability: this compound may not be stable in the cell culture medium over the duration of the experiment.

  • Solution:

    • Use cells within a consistent and narrow range of passage numbers for all experiments.

    • Standardize all incubation times.

    • If compound instability is suspected, perform a time-course experiment to assess its stability. For longer experiments, consider replenishing the medium with fresh compound.

Issue: High background fluorescence in the calcium flux assay.

  • Possible Cause:

    • Autofluorescence: The compound itself may be fluorescent.

    • Incomplete Dye Wash: Residual extracellular dye can contribute to high background.

    • Cell Stress: Stressed or dying cells can have elevated basal calcium levels.

  • Solution:

    • Test the fluorescence of this compound alone in the assay buffer.

    • Ensure thorough but gentle washing of the cells after dye loading.

    • Ensure cells are healthy and not overgrown before starting the experiment.

Data Presentation

ParameterThis compound
Molecular Weight 449.41 g/mol
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C or -80°C
Typical Working Concentration 1 nM - 10 µM
Primary Target α1A-adrenoceptor

Note: The optimal working concentration and IC50 values are cell line and assay dependent and should be determined experimentally.

Visualizations

G cluster_0 α1A-Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine/ Epinephrine Adrenoceptor α1A-Adrenoceptor (GPCR) Norepinephrine->Adrenoceptor Activates RS17053 RS 17053 HCl (Antagonist) RS17053->Adrenoceptor Blocks Gq Gq Protein Adrenoceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Cellular_Response Cellular Response DAG->Cellular_Response Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response

Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Optimizing RS 17053 HCl Concentration start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity_assay determine_ic50_cyto Determine Cytotoxicity IC50 cytotoxicity_assay->determine_ic50_cyto functional_assay Perform Functional Assay (e.g., Calcium Flux) determine_ic50_cyto->functional_assay Use non-toxic concentrations agonist_ec80 Determine Agonist EC80 functional_assay->agonist_ec80 antagonist_ic50 Determine Antagonist IC50 (Dose-Response Curve) agonist_ec80->antagonist_ic50 select_concentration Select Optimal Working Concentration antagonist_ic50->select_concentration end End select_concentration->end

Caption: A typical experimental workflow for determining the optimal concentration of this compound.

References

RS 17053 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of RS 17053 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2][3] It demonstrates very high affinity for α1A receptors with pKi and pA2 values ranging from 9.1 to 9.9.[2] Its selectivity is reported to be 30 to 100 times higher for the α1A subtype over the α1B and α1D subtypes. This selectivity makes it a valuable tool for research related to the sympathetic nervous system and conditions involving α1A-adrenergic signaling.

Q2: What are the recommended solvents and solubility limits for this compound?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is sparingly soluble in aqueous buffers.[4] For experiments requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4]

Table 1: Solubility Data for this compound

SolventReported SolubilitySource
DMSO≥ 50 mMR&D Systems
DMSOSolubleMedKoo Biosciences[5]
Ethanol≥ 10 mMR&D Systems

Note: Always refer to the batch-specific Certificate of Analysis for the most accurate data.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid compound in a high-purity organic solvent such as DMSO. For a detailed step-by-step guide, refer to the "Protocol for Preparing a Stock Solution" in the Technical Data & Protocols section below. It is crucial to use anhydrous solvent and ensure the vial is tightly sealed to prevent moisture absorption.

Q4: What are the recommended storage conditions for this compound?

The stability of this compound depends on whether it is in solid form or in solution. To maximize shelf-life, adhere to the storage conditions outlined by the supplier.

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource
Solid Powder-20°C≥ 2 yearsDC Chemicals, MedKoo[1][5]
Solid PowderRoom TemperatureNot specified, but stable for shippingR&D Systems, MedKoo[5]
In DMSO-80°C6 monthsDC Chemicals, MCE[1][2]
In DMSO-20°C1 monthMCE, DC Chemicals[2][3]
In DMSO4°C2 weeksDC Chemicals[1]

Note: For solutions, it is highly recommended to store them as single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Problem 1: The compound will not dissolve in the organic solvent (e.g., DMSO).

  • Cause A: Incorrect Solvent or Low-Quality Solvent. Ensure you are using a high-purity, anhydrous solvent like DMSO.[8] Water contamination can significantly reduce the solubility of many organic compounds.

  • Cause B: Concentration Exceeds Solubility Limit. The desired concentration may be higher than the compound's maximum solubility. Re-check the solubility data (Table 1) and recalculate the required solvent volume.

  • Solution Steps:

    • Vortex: Mix the solution thoroughly by vortexing for 1-2 minutes.[6]

    • Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Be cautious, as excessive heat can cause degradation.[6]

    • Sonication: Use a bath sonicator for 5-10 minutes to help break up any solid aggregates and enhance dissolution.[6]

Problem 2: The solution precipitates after dilution into an aqueous buffer (e.g., PBS, cell culture media).

  • Cause: Solvent Shift. This is the most common issue. This compound is poorly soluble in water. When a concentrated DMSO stock is added to an aqueous medium, the drastic change in solvent polarity causes the compound to "crash out" or precipitate.[6]

  • Solution Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.

    • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.[9] It is critical to add the DMSO stock to the buffer, not the other way around.[6]

    • Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous buffer.[6]

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1% v/v) to avoid solvent toxicity and effects on your experimental system.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

Problem 3: I am observing inconsistent or no activity in my assay.

  • Cause A: Compound Degradation. The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous assay buffer over the course of the experiment.

    • Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.[7] If the experiment is lengthy, consider assessing the compound's stability in your specific assay buffer over the relevant time period (see Protocol for Stability Assessment).

  • Cause B: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.

    • Solution: Consider using low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help mitigate loss.[9]

Technical Data & Protocols

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (M.Wt: 449.42 g/mol ).

  • Materials:

    • This compound powder.

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).

    • Sterile, low-adhesion microcentrifuge tubes.

    • Calibrated pipette.

  • Procedure:

    • Weighing: Accurately weigh a specific amount of the compound. For example, weigh out 1 mg of this compound.

    • Solvent Calculation: Calculate the volume of DMSO required.

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Volume (µL) for 1 mg = (0.001 g / (449.42 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 222.5 µL

    • Dissolution: Add the calculated volume (222.5 µL) of anhydrous DMSO to the vial containing the 1 mg of compound.

    • Mixing: Tightly seal the vial and vortex for 1-2 minutes until the solid is completely dissolved. If needed, sonicate briefly in a water bath.[6]

    • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-adhesion tubes. Store immediately at -20°C or -80°C as recommended (see Table 2).[3]

Protocol 2: General Protocol for Assessing Compound Stability

This protocol provides a general workflow to assess the chemical stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC). A stability-indicating method must be used, which is capable of separating the intact compound from any potential degradation products.[10]

  • Objective: To determine the percentage of this compound remaining after incubation in a specific aqueous buffer at a defined temperature over several time points.

  • Materials:

    • This compound stock solution in DMSO.

    • Experimental buffer (e.g., PBS, cell culture medium).

    • HPLC system with a suitable column and detector (e.g., UV-Vis or MS).

    • Incubator or water bath set to the desired temperature (e.g., 37°C).

    • Quenching solvent (e.g., ice-cold Acetonitrile or Methanol).

  • Procedure:

    • Preparation: Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

    • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution and mix it with the quenching solvent (e.g., 1:1 ratio) to stop any degradation. This sample represents 100% of the initial compound concentration. Store at -25°C or colder until analysis.[11]

    • Incubation: Place the remaining working solution in the incubator at the desired temperature.

    • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, quench them in the same manner as the T=0 sample, and store them for analysis.[11]

    • HPLC Analysis: Analyze all collected samples (T=0 and subsequent time points) in a single batch using a validated, stability-indicating HPLC method.[11]

    • Data Analysis:

      • Measure the peak area of the intact this compound in the chromatogram for each time point.

      • Calculate the percentage of compound remaining at each time point relative to the peak area at T=0.

      • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway

G Figure 1: α1A-Adrenergic Signaling and RS 17053 Inhibition cluster_membrane Cell Membrane a1a α1A-Adrenoceptor (GPCR) gq Gq Protein a1a->gq Activates norepi Norepinephrine (B1679862) (Agonist) norepi->a1a Binds & Activates rs17053 RS 17053 (Antagonist) rs17053->a1a Binds & Blocks plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Figure 1: α1A-Adrenergic Signaling and RS 17053 Inhibition

This diagram illustrates the Gq-coupled signaling cascade initiated by the α1A-adrenoceptor.[12][13] Norepinephrine binding activates the receptor, leading to the activation of Phospholipase C (PLC) and subsequent production of IP3 and DAG, culminating in calcium release and cellular responses.[12][13][14] RS 17053 acts as a competitive antagonist, blocking norepinephrine from binding to the receptor and thereby inhibiting this pathway.

Experimental Workflow

G Figure 2: Workflow for Solution Preparation and Use cluster_exp Day of Experiment start Start: RS 17053 Powder weigh 1. Weigh Compound start->weigh calc 2. Calculate Solvent Volume (Anhydrous DMSO) weigh->calc dissolve 3. Dissolve & Mix (Vortex/Sonicate) calc->dissolve stock Concentrated Stock Solution dissolve->stock aliquot 4. Aliquot into Single-Use Vials stock->aliquot store 5. Store Aliquots (-20°C or -80°C) aliquot->store thaw 6. Thaw One Aliquot store->thaw Retrieve dilute 7. Prepare Working Solution (Dilute in Aqueous Buffer) thaw->dilute use 8. Use Immediately in Assay dilute->use

Figure 2: Workflow for Solution Preparation and Use

This workflow outlines the best practices for preparing and storing this compound solutions to ensure stability and reproducibility. Following these steps, from creating aliquoted stock solutions to their use in experiments, helps minimize compound degradation from freeze-thaw cycles and maintain solution integrity.

Logical Diagram

G Figure 3: Factors Influencing RS 17053 Stability center_node RS 17053 Stability degradation Degradation (Loss of Potency) center_node->degradation Poor Conditions Lead To temp Temperature temp->center_node ph pH of Solution ph->center_node solvent Solvent System (Aqueous vs. Organic) solvent->center_node light Light Exposure light->center_node freeze_thaw Freeze-Thaw Cycles freeze_thaw->center_node

Figure 3: Factors Influencing RS 17053 Stability

This diagram shows the key environmental and handling factors that can impact the chemical stability of RS 17053. Proper control over temperature, pH, light exposure, and handling procedures like avoiding repeated freeze-thaw cycles is critical to prevent degradation and ensure reliable experimental outcomes.

References

preventing RS 17053 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of RS 17053 hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2][3] It is utilized in research to study the role of the α1A-adrenergic receptor in various physiological processes. Its mechanism of action involves blocking the signaling pathway initiated by the binding of agonists like norepinephrine (B1679862) to the α1A-adrenoceptor, a G protein-coupled receptor (GPCR).[4][5]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For DMSO, concentrations up to 125 mg/mL (278.14 mM) have been reported, and for ethanol, solubility is up to 10 mM.[2] It is recommended to prepare high-concentration stock solutions in these organic solvents.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at high concentrations is generally not recommended. As a hydrochloride salt of a likely weakly basic compound, its aqueous solubility is pH-dependent. At neutral or alkaline pH, it can convert to its less soluble free base form, leading to precipitation.

Q4: How should I store my this compound solutions?

For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C.[6] Under these conditions, solutions are generally stable for up to one to six months.[6] For daily use, solutions can be stored at 4°C for up to two weeks.[1] It is always best to prepare fresh solutions for experiments whenever possible.

Troubleshooting Guide: Preventing Precipitation

Problem: My this compound solution precipitated after dilution in an aqueous buffer.

  • Potential Cause 1: pH-Induced Precipitation. The pH of your aqueous buffer may be too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base.

    • Solution: If your experiment allows, use a buffer with a slightly acidic pH. For hydrochloride salts of weak bases, solubility is generally higher in acidic conditions. A small-scale solubility test in your intended buffer is advisable.

  • Potential Cause 2: Solvent Polarity Shock. Rapidly diluting a concentrated organic stock solution into an aqueous buffer can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.

    • Solution: Employ a stepwise dilution method. Add the aqueous buffer to your concentrated stock solution slowly and in small increments while vortexing or stirring. This gradual change in polarity can help maintain solubility.

  • Potential Cause 3: Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous solution may be above its solubility limit under those specific conditions (e.g., pH, temperature, buffer composition).

    • Solution: Try preparing a more dilute final solution. If a higher concentration is necessary, consider using a co-solvent system.

Problem: I see cloudiness or particles in my solution after storage.

  • Potential Cause: The solution may have become supersaturated, or temperature fluctuations during storage may have caused the compound to precipitate out over time.

    • Solution: Gentle warming (e.g., in a 37°C water bath) and sonication can often help to redissolve the precipitate.[6] Before use, always visually inspect your solutions for any signs of precipitation.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationMolarityNotes
DMSO125 mg/mL278.14 mMSonication is recommended to aid dissolution.[2]
EthanolUp to 10 mM10 mM
In Vivo Formulation 1
10% DMSO≥ 2.08 mg/mL≥ 4.63 mMAdd solvents sequentially.[6]
40% PEG300
5% Tween-80
45% Saline
In Vivo Formulation 2
10% DMSO4 mg/mL8.9 mMSonication is recommended.[2]
40% PEG300
5% Tween 80
45% Saline
In Vivo Formulation 3
10% DMSO≥ 2.08 mg/mL≥ 4.63 mM[6]
90% (20% SBE-β-CD in Saline)
In Vivo Formulation 4
10% DMSO≥ 2.08 mg/mL≥ 4.63 mM[6]
90% Corn Oil

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, use gentle warming (e.g., 37°C water bath) and/or sonication to facilitate dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol is based on a common in vivo formulation and can be adapted for in vitro use.

  • Begin with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Visually inspect the final solution to ensure it is clear and free of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh RS 17053 HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution start Start with Stock Solution stock_solution->start Use for Dilution add_peg Add PEG300 mix1 Mix Thoroughly add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Thoroughly add_tween->mix2 add_saline Slowly Add Saline with Vortexing mix2->add_saline final_solution Final Aqueous Working Solution add_saline->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol rs17053 RS 17053 HCl receptor α1A-Adrenoceptor (GPCR) rs17053->receptor Antagonizes g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Downstream Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response Mediates pkc->cellular_response Phosphorylates Substrates

Caption: Antagonistic action of RS 17053 HCl on the α1A-adrenoceptor signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RS 17053 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its primary mechanism of action is to bind to the α1A-AR and block the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This selective antagonism makes it a valuable tool for investigating the physiological and pathological roles of the α1A-AR subtype.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound involve its interaction with other subtypes of the alpha-1 adrenergic receptor. While it is highly selective for the α1A-AR, it also exhibits antagonist activity at α1B- and α1D-ARs, albeit with lower affinity. It is crucial to consider these interactions when designing experiments and interpreting data.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Appropriate Controls: Employ a multi-faceted control strategy, including vehicle controls, positive controls (known α1A-AR agonists/antagonists), and, where possible, negative controls.

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down the α1A-AR to confirm that the observed effect is target-dependent.

  • Orthogonal Approaches: Confirm findings using other selective α1A-AR antagonists or structurally different compounds with a similar mechanism of action.

Troubleshooting Guide

Issue 1: I am observing an unexpected or inconsistent phenotype in my cell-based assays.

This could be due to several factors, including off-target effects, issues with compound concentration, or cell line variability.

Troubleshooting Steps:

  • Verify On-Target Engagement: Confirm that this compound is engaging the α1A-AR in your specific cell line at the concentration used.

  • Perform a Dose-Response Curve: Titrate the concentration of this compound to identify the optimal concentration range that maximizes the on-target effect while minimizing potential off-target activities.

  • Assess Cell Viability: High concentrations of any small molecule can lead to cytotoxicity. Perform a cytotoxicity assay to ensure that the observed phenotype is not due to cell death.

  • Utilize Control Compounds: Include a less selective α1-AR antagonist (e.g., prazosin) to compare the phenotypic outcome. If the phenotype is identical, it may not be specific to α1A-AR antagonism.

  • Genetic Knockdown: Use siRNA to specifically reduce the expression of the α1A-AR. If the phenotype induced by this compound is rescued or diminished in the knockdown cells, it strongly suggests an on-target effect.

Issue 2: My in vivo experiment results are difficult to interpret due to systemic effects.

Systemic administration of an α1A-AR antagonist can lead to cardiovascular side effects, such as changes in blood pressure, which can confound the interpretation of results in other organ systems.

Troubleshooting Steps:

  • Optimize Dosage and Administration Route: Carefully titrate the dose of this compound to find a balance between target engagement in the tissue of interest and systemic side effects. Consider local administration routes if feasible for your experimental model.

  • Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate to understand the systemic hemodynamic effects of the compound at the doses being tested.

  • Use Appropriate Vehicle Controls: Ensure that the vehicle used to dissolve this compound does not have any physiological effects on its own.

  • Acclimatize Animals: Properly acclimatize animals to the experimental procedures to minimize stress-induced physiological changes that could interfere with the study outcomes.

Data Presentation: Selectivity Profile of RS 17053

The following table summarizes the binding affinities (pKi) of RS 17053 for the different alpha-1 adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity.

Adrenoceptor SubtypepKi ValueSelectivity vs. α1A
α1A 9.1 - 9.8-
α1B ~7.3~63-fold
α1D ~7.1~100-fold

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal In Vitro Concentration of this compound

Objective: To identify the lowest effective concentration of this compound that produces a significant on-target effect without causing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Replace the cell culture medium with a fresh medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period based on the expected kinetics of the biological response.

  • On-Target Effect Assay: Measure the on-target effect using a relevant functional assay. For an α1A-AR antagonist, this could be the inhibition of an agonist-induced downstream signaling event, such as calcium mobilization or ERK phosphorylation.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the concentration-response curve for the on-target effect and the cytotoxicity. The optimal concentration will be in the range that gives a maximal on-target effect with minimal to no cytotoxicity.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown of ADRA1A

Objective: To confirm that the biological effect of this compound is mediated through the α1A-adrenoceptor.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting the ADRA1A gene (the gene encoding the α1A-adrenoceptor) or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the α1A-adrenoceptor at both the mRNA (by qRT-PCR) and protein (by Western blot or flow cytometry) levels.

  • Compound Treatment: Treat the siRNA-transfected cells with the predetermined optimal concentration of this compound or vehicle.

  • Phenotypic Assay: Perform the functional or phenotypic assay of interest.

  • Data Analysis: Compare the effect of this compound in the ADRA1A knockdown cells to the control siRNA-treated cells. A significant reduction or abolition of the compound's effect in the knockdown cells indicates an on-target mechanism.

Mandatory Visualizations

Alpha-1A Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling α1A-AR α1A-AR Gq Gq α1A-AR->Gq Activates Norepinephrine Norepinephrine Norepinephrine->α1A-AR Activates RS 17053 RS 17053 RS 17053->α1A-AR Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate PIP2->IP3 cleavage DAG Diacylglycerol PIP2->DAG cleavage Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Effects Cellular Responses (e.g., Contraction, Growth) Ca2+->Downstream Effects MAPK Pathway MAPK Pathway (ERK) PKC->MAPK Pathway MAPK Pathway->Downstream Effects

Caption: Canonical signaling pathway of the alpha-1A adrenergic receptor.

Experimental Workflow for Minimizing Off-Target Effects cluster_planning Phase 1: Experimental Design cluster_optimization Phase 2: Assay Optimization cluster_validation Phase 3: On-Target Validation cluster_interpretation Phase 4: Data Interpretation A Define Biological Question & Select Appropriate Model System B Review Literature for Known Selectivity of RS 17053 A->B C Determine Optimal Concentration (Dose-Response Curve) B->C D Assess Cytotoxicity at Effective Concentrations C->D E Use Vehicle and Positive Controls D->E F Genetic Knockdown (siRNA/CRISPR) of ADRA1A E->F G Rescue Experiment (if applicable) F->G H Analyze Results Considering On- and Potential Off-Target Effects G->H I Confirm Key Findings with Orthogonal Approaches H->I

Caption: A logical workflow for robust experimental design to minimize off-target effects.

addressing low potency of RS 17053 hydrochloride in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the observed low potency of RS 17053 hydrochloride in functional assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show high affinity in binding assays but low potency in some functional assays?

A1: This is a documented phenomenon for RS 17053. The discrepancy between high binding affinity (pKi) and lower functional potency (pA2) can be attributed to several factors:

  • Receptor Subtypes/Phenotypes: Evidence suggests that RS 17053 may differentiate between subtypes or phenotypes of the α1A-adrenoceptor. For instance, it exhibits high affinity for the cloned human α1A-adrenoceptor but has shown over 100-fold lower affinity for the α1A-adrenoceptors that mediate contraction in tissues like the rat portal vein and human prostate.

  • Biased Signaling: RS 17053 may act as a biased antagonist, preferentially inhibiting one signaling pathway over another. The α1A-adrenoceptor can couple to various downstream effectors, and the potency of an antagonist can appear different depending on the specific signaling pathway being measured (e.g., Gq/11-mediated calcium flux vs. β-arrestin recruitment).

  • Assay Conditions: The observed potency can be highly dependent on the specific experimental conditions, including the cell line or tissue used, receptor expression levels, and the specific agonist used to elicit a response.

Q2: What is biased signaling and how could it affect the potency of RS 17053?

A2: Biased signaling, or functional selectivity, refers to the ability of a ligand to preferentially activate or block specific downstream signaling pathways of a receptor. The α1A-adrenoceptor, like many GPCRs, can signal through multiple pathways, including Gq/11-mediated phospholipase C activation (leading to calcium mobilization) and β-arrestin-mediated pathways which can lead to ERK phosphorylation. RS 17053 might be more potent at inhibiting one of these pathways over the others. If your functional assay measures a pathway that RS 17053 only weakly antagonizes, you will observe low potency.

Q3: Could the choice of cell line impact the measured potency of RS 17053?

A3: Absolutely. The cellular context is critical. Different cell lines can have:

  • Varying expression levels of the α1A-adrenoceptor and its signaling partners (G-proteins, β-arrestins, etc.).

  • Endogenous expression of other receptor subtypes that could interfere with the assay.

  • Differences in signal amplification cascades.

It is recommended to use a well-characterized cell line with stable expression of the human α1A-adrenoceptor and to confirm the absence of other interfering adrenergic receptor subtypes.

Q4: Is it possible that RS 17053 is an inverse agonist?

A4: Some studies have suggested that certain α1A-adrenoceptor antagonists can exhibit inverse agonism, meaning they can reduce the basal (agonist-independent) activity of constitutively active receptors. This property could influence its apparent potency in functional assays, especially in systems with high receptor expression or mutations leading to constitutive activity.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of this compound. Note the variability in functional potency depending on the assay and tissue.

ParameterReceptor/TissueValueReference
pKi Cloned human α1A-adrenoceptor8.6[1]
pKi Native cell membranes9.1[2]
pA2 Functional assays (general)9.8[2]
pA2 Rat epididymal vas deferens (α1A)9.5[2]
pA2 Human prostate6.0[1]
pKB Rat portal vein (α1A)7.1[2]
pKB Rat spleen (α1B)7.2[2]
pKB Rat aorta (α1D)7.1[2]

Troubleshooting Guide

Issue: Observed potency of RS 17053 is significantly lower than expected.

This guide provides a step-by-step approach to troubleshoot and optimize your functional assays.

1. Verify Compound Integrity and Concentration:

  • Action:

    • Confirm the identity and purity of your this compound stock.

    • Prepare fresh dilutions for each experiment.

    • Verify the final concentration in your assay.

  • Rationale: Degradation or inaccurate concentration of the compound will directly impact the observed potency.

2. Evaluate Your Assay System:

  • Action:

    • Cell Line/Tissue Validation:

      • Confirm the expression of the α1A-adrenoceptor in your chosen cell line or tissue.

      • Screen for the presence of other adrenergic receptor subtypes that might interfere with the assay.

    • Receptor Expression Level:

      • High receptor expression can sometimes lead to receptor reserve, which can cause a rightward shift in the antagonist dose-response curve, making it appear less potent.

  • Rationale: The cellular context plays a crucial role in the functional response.

3. Optimize Agonist Concentration:

  • Action:

    • Perform a full dose-response curve for your chosen agonist (e.g., phenylephrine, norepinephrine) in your assay system.

    • For antagonist potency determination (pA2), use an agonist concentration that gives approximately 80% of the maximal response (EC80).

  • Rationale: Using a sub-maximal agonist concentration is crucial for accurately determining antagonist potency.

4. Consider the Signaling Pathway:

  • Action:

    • If possible, measure the effect of RS 17053 on multiple downstream signaling pathways (e.g., calcium flux, β-arrestin recruitment, ERK phosphorylation).

  • Rationale: As RS 17053 may be a biased antagonist, its potency may differ depending on the signaling pathway being assayed.

5. Review Assay-Specific Parameters:

  • For Calcium Flux Assays:

    • Ensure optimal loading of the calcium-sensitive dye.

    • Check for any quenching or autofluorescence effects of the compound.

    • The kinetics of the calcium response can be complex; ensure you are analyzing the appropriate phase of the response.

  • For β-Arrestin Recruitment Assays:

    • Optimize the incubation time, as the kinetics of β-arrestin recruitment can vary.

    • Ensure the expression levels of the receptor and β-arrestin fusion proteins are optimal.

  • For ERK Phosphorylation Assays:

    • Optimize the stimulation time, as ERK phosphorylation can be transient or sustained.

    • Minimize basal ERK phosphorylation by serum-starving the cells prior to the experiment.

Experimental Protocols

Calcium Flux Assay

This protocol is a general guideline for measuring intracellular calcium mobilization upon α1A-adrenoceptor activation and its inhibition by RS 17053.

  • Cell Preparation:

    • Seed cells expressing the α1A-adrenoceptor in a 96-well or 384-well black-walled, clear-bottom plate.

    • Culture cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. An anion-exchange inhibitor (e.g., probenecid) may be included to prevent dye leakage.

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Add a pre-determined concentration (e.g., EC80) of an α1A-adrenoceptor agonist (e.g., phenylephrine).

    • Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the agonist dose-response curves in the presence of different concentrations of RS 17053.

    • Determine the pA2 value using a Schild plot analysis.

β-Arrestin Recruitment Assay

This protocol outlines a general method for assessing β-arrestin recruitment to the activated α1A-adrenoceptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).

  • Cell Preparation:

    • Use a cell line stably co-expressing the α1A-adrenoceptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

    • Plate the cells in a 96-well or 384-well white-walled plate and culture overnight.

  • Compound Addition:

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a pre-determined concentration (e.g., EC80) of an α1A-adrenoceptor agonist.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents containing the substrate for the complemented enzyme according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the agonist dose-response curves in the presence of different concentrations of RS 17053 and determine the pA2 value.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RS17053 RS 17053 Alpha1A_AR α1A-Adrenoceptor RS17053->Alpha1A_AR Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1A_AR Activates Gq11 Gq/11 Alpha1A_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-mediated signaling pathway of the α1A-adrenoceptor.

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Alpha1A_AR α1A-Adrenoceptor Agonist->Alpha1A_AR Activates GRK GRK Alpha1A_AR->GRK Recruits P_Alpha1A_AR Phosphorylated α1A-Adrenoceptor GRK->Alpha1A_AR Phosphorylates Beta_Arrestin β-Arrestin P_Alpha1A_AR->Beta_Arrestin Recruits Complex Receptor-Arrestin Complex Beta_Arrestin->Complex ERK_Pathway ERK Signaling Pathway Complex->ERK_Pathway Activates Internalization Receptor Internalization Complex->Internalization Promotes

Caption: β-Arrestin recruitment and signaling pathway.

Troubleshooting_Workflow Start Low Potency of RS 17053 Observed Check_Compound 1. Verify Compound Integrity and Concentration Start->Check_Compound Check_System 2. Evaluate Assay System (Cell Line, Receptor Expression) Check_Compound->Check_System Optimize_Agonist 3. Optimize Agonist Concentration (EC80) Check_System->Optimize_Agonist Consider_Pathway 4. Consider Signaling Pathway (Biased Antagonism) Optimize_Agonist->Consider_Pathway Optimize_Assay 5. Review Assay-Specific Parameters Consider_Pathway->Optimize_Assay Consult Consult Literature for Tissue-Specific Effects Consider_Pathway->Consult Re_evaluate Re-evaluate Potency Optimize_Assay->Re_evaluate

Caption: Troubleshooting workflow for low potency of RS 17053.

References

Technical Support Center: Managing the "First-Dose Effect" of α1-Blockers In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the "first-dose effect" of α1-adrenergic receptor blockers in in vivo experimental models.

Understanding the First-Dose Effect

The "first-dose effect" is a phenomenon characterized by a sudden and marked drop in blood pressure (hypotension), which can sometimes be accompanied by fainting (syncope), that occurs after the initial administration of an α1-blocker.[1][2] This effect is attributed to the blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a subsequent decrease in peripheral resistance.[3] While tolerance typically develops with subsequent doses, managing this initial hypotensive response is crucial in preclinical in vivo studies to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models used to study the first-dose effect of α1-blockers?

A1: Conscious, freely moving normotensive or hypertensive rats and dogs are the most common animal models.[4][5][6][7][8] Using conscious animals is crucial as anesthesia can significantly alter cardiovascular responses and mask the true effect of the α1-blocker.[9] Telemetry is the gold standard for continuous blood pressure monitoring in these models, providing accurate data without the stress of restraint.[10][11]

Q2: What is the typical onset and duration of the first-dose effect in preclinical models?

A2: The onset is rapid, often occurring within minutes of intravenous or intramuscular administration.[12] For example, a 1 mg/kg intravenous dose of prazosin (B1663645) in conscious rats causes an immediate fall in blood pressure, which gradually returns to baseline over approximately two hours.[4] An intramuscular injection of 0.1 mg/kg prazosin in anesthetized rats resulted in a blood pressure drop within 6 minutes.[12] The duration of the effect is dose-dependent and related to the pharmacokinetic profile of the specific α1-blocker.

Q3: How can I minimize the severity of the first-dose effect to prevent adverse events in my study animals?

A3: To mitigate the risk of severe hypotension and associated adverse events, the following strategies are recommended:

  • Start with a low dose: Initiate the experiment with the lowest effective dose of the α1-blocker and gradually titrate upwards in subsequent experiments if necessary.[1][13]

  • Acclimatize the animals: Ensure animals are properly acclimatized to the experimental conditions, including handling and measurement procedures, to minimize stress-induced cardiovascular changes.

  • Monitor closely: Continuously monitor blood pressure and heart rate, especially during the first few hours after the initial dose.[10]

  • Ensure proper hydration: Dehydration can exacerbate the hypotensive effect.[1] Ensure animals have ad libitum access to water.

Q4: Should I expect to see a reflex tachycardia with the drop in blood pressure?

A4: A reflex increase in heart rate (tachycardia) is a common compensatory response to a drop in blood pressure. However, the extent of this response can vary depending on the specific α1-blocker and the animal model. For instance, with prazosin administration in conscious rats, a fall in mean arterial pressure was accompanied by tachycardia.[5] Conversely, studies with doxazosin (B1670899) in dogs have reported minimal changes in heart rate.[6][8]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No observable hypotensive effect after the first dose. Inadequate Dose: The administered dose may be too low to elicit a significant response.Review the literature for appropriate dose ranges for the specific α1-blocker and animal model. Consider performing a dose-response study.[14]
Route of Administration: The chosen route of administration (e.g., oral) may result in slow absorption and a blunted peak effect.Consider a different route of administration, such as intravenous or intraperitoneal, for a more rapid and pronounced effect.
Animal Strain/Species Differences: There can be significant variability in drug response between different strains and species.Ensure the chosen animal model is appropriate and sensitive to the effects of α1-blockers.
Experimental Stress: High levels of stress can increase sympathetic tone and counteract the hypotensive effect of the α1-blocker.Ensure proper acclimatization of the animals to the experimental setup and handling procedures. Use telemetry for monitoring to minimize restraint stress.[10][11]
Unexpectedly high mortality or severe adverse events. Dose is too high: The initial dose may be causing an extreme and irreversible drop in blood pressure.Immediately discontinue the experiment and reassess the starting dose. Begin with a significantly lower dose in subsequent experiments.
Animal Health Status: Underlying health issues in the animals can make them more susceptible to the adverse effects of hypotension.Ensure all animals are healthy and free from disease before starting the experiment.
Lack of Supportive Care: In cases of severe hypotension, supportive care may be necessary.For severe cases, be prepared to provide supportive measures such as fluid administration, as guided by your institution's animal care and use committee (IACUC) protocols.
High variability in blood pressure readings between animals. Inconsistent Dosing: Inaccurate or inconsistent administration of the drug can lead to variable responses.Ensure accurate and consistent dosing for all animals. Use calibrated equipment for drug preparation and administration.
Stress and Handling: Inconsistent handling and stress levels can cause significant fluctuations in blood pressure.Standardize all handling procedures and ensure all personnel are adequately trained. Allow for a sufficient acclimatization period.[15][16]
Measurement Technique: Improper use of blood pressure measurement equipment (e.g., tail-cuff) can introduce variability.Ensure proper training on the use of the equipment. For tail-cuff measurements, ensure correct cuff size and placement, and proper warming of the animal.[15][17]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data on the first-dose effect of common α1-blockers from preclinical studies.

Table 1: Effects of Prazosin on Blood Pressure and Heart Rate in Rats

Dose and RouteAnimal ModelChange in Mean Arterial Pressure (MAP)Change in Heart RateTime to EffectReference(s)
1 mg/kg i.v.Conscious Normotensive RatsImmediate decreaseNonsignificant increaseImmediate[4]
0.1 mg/kg i.m.Anesthetized Normotensive Rats↓ 40 mmHg↓ 50 beats/minWithin 6 minutes[12]
1 mg/kg s.c.Conscious Normotensive RatsSignificant decreaseTachycardia-[5]
0.25 mg i.v.Conscious Normotensive Rats↓ from 120 to 98 mmHg↑ from 463 to 500 beats/minWithin 45 minutes[7]
50 µg/kg i.v.Conscious RatsHypotensive action declined with repeated administration-Every 2 hours for 8 hours[18]

Table 2: Effects of Doxazosin on Blood Pressure and Heart Rate in Dogs

Dose and RouteAnimal ModelChange in Systolic Blood Pressure (SBP)Change in Heart RateDuration of StudyReference(s)
0.5 mg/kg oralConscious Hypertensive DogsConsistent daily falls and progressive reduction in pre-dose SBPMinimal changes10 days[6][8]
10-500 µg/kg i.v.Anesthetized Dogs-No effect on chronotropic response-[4][8]

Experimental Protocols

Protocol 1: Blood Pressure Measurement using Tail-Cuff Plethysmography in Mice

This protocol is adapted for the use of a volume pressure recording (VPR) system.

1. Acclimatization and Training:

  • Habituate mice to the restraining device and tail-cuff procedure for at least 3-5 consecutive days before the experiment.
  • This training helps to minimize stress-induced fluctuations in blood pressure.[15]

2. Animal Preparation:

  • Gently place the mouse into an appropriate-sized restrainer.
  • Place the restrainer on a warming platform to maintain the mouse's body temperature and promote vasodilation of the tail artery. The ideal temperature for the platform is between 30-35°C.[17]
  • Secure the tail-cuff snugly around the base of the tail.

3. Blood Pressure Measurement:

  • Allow the mouse to acclimate in the restrainer for 5-10 minutes before starting the measurements.
  • Initiate the automated measurement cycle. Typically, the system will perform a series of inflation and deflation cycles.
  • Discard the first few readings to allow for stabilization.
  • Record the average of 5-7 consecutive and consistent readings.[16]

4. Drug Administration and Post-Dose Monitoring:

  • Administer the α1-blocker via the desired route.
  • Immediately begin monitoring blood pressure at regular intervals to capture the onset and duration of the first-dose effect.

Protocol 2: Continuous Blood Pressure Monitoring using Radiotelemetry in Rats

This protocol provides a general overview of telemetry-based blood pressure monitoring.

1. Surgical Implantation of Telemetry Device:

  • Surgically implant the telemetry transmitter according to the manufacturer's instructions and approved institutional protocols. The catheter is typically placed in the abdominal aorta or femoral artery.[10][19]
  • Allow a recovery period of at least one week post-surgery for the animal to return to a normal physiological state.[20]

2. Baseline Data Collection:

  • House the rat individually in a cage placed on a receiver that collects the telemetry signal.
  • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm before drug administration.

3. Drug Administration and Data Acquisition:

  • Administer the first dose of the α1-blocker.
  • Continue to record data continuously to capture the full hemodynamic response, including the initial hypotensive effect and any subsequent compensatory changes.

4. Data Analysis:

  • Analyze the collected data to determine the magnitude and duration of the blood pressure drop, as well as any changes in heart rate and activity.

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

The binding of an agonist (like norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to vasoconstriction. α1-blockers prevent this by competitively inhibiting the receptor.

Gq_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Alpha1_Receptor α1-Adrenergic Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction (Vasoconstriction) PKC->Contraction Contributes to Ca_Release->Contraction Leads to Agonist Norepinephrine (Agonist) Agonist->Alpha1_Receptor Binds Blocker α1-Blocker (Antagonist) Blocker->Alpha1_Receptor Blocks

Caption: α1-Adrenergic Receptor Gq Signaling Pathway Leading to Vasoconstriction.

Experimental Workflow for In Vivo First-Dose Effect Study

This diagram outlines the key steps in a typical in vivo experiment to assess the first-dose effect of an α1-blocker.

workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Surgical_Implantation Telemetry Device Implantation (if applicable) Animal_Acclimatization->Surgical_Implantation Optional Baseline_Measurement Baseline Blood Pressure Measurement (24-48h) Animal_Acclimatization->Baseline_Measurement For non-surgical methods Recovery Post-Surgical Recovery (e.g., 1 week) Surgical_Implantation->Recovery Recovery->Baseline_Measurement Drug_Admin First-Dose Administration of α1-Blocker Baseline_Measurement->Drug_Admin Continuous_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Drug_Admin->Continuous_Monitoring Data_Analysis Data Analysis: - Magnitude of BP drop - Time to nadir - Duration of effect - Heart rate changes Continuous_Monitoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for an in vivo study of the first-dose effect of α1-blockers.

References

Technical Support Center: Ensuring Consistent Results in RS 17053 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting experiments with RS 17053 hydrochloride. Our goal is to help you achieve consistent and reliable results by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the alpha-1A adrenergic receptor (α1A-adrenoceptor).[1][2][3] Its primary mechanism of action is to bind to the α1A-adrenoceptor, thereby preventing the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by α1A-adrenoceptor activation.

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the α1A-adrenoceptor subtype. It has a 30 to 100-fold higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[1][2][3][4]

Q3: What are the recommended solvents and storage conditions for this compound?

  • Solubility: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM).[1]

  • Storage of Solid Compound: The solid powder should be stored at room temperature.[1]

  • Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

Q4: In which cell lines can I test the activity of this compound?

Several commercially available cell lines stably express the human α1A-adrenergic receptor and are suitable for in vitro assays. These include:

  • U2OS cells[5][6][7]

  • HEK293 cells

  • CHO-K1 cells

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no antagonist effect observed. 1. Compound Degradation: Improper storage or handling of this compound.1. Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions.
2. Incorrect Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, overcoming the antagonist effect.2. Perform a full agonist dose-response curve to determine the EC80 or EC50 concentration. Use this concentration for antagonist experiments.
3. Low Receptor Expression: The cell line used may not express a sufficient number of α1A-adrenoceptors.3. Verify receptor expression levels using techniques like radioligand binding or western blotting. Consider using a cell line with higher expression.
High background signal or "agonist-like" activity. 1. Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular components.1. Perform experiments in a parental cell line that does not express the α1A-adrenoceptor to check for non-specific effects. Test a range of antagonist concentrations to identify a specific window of activity.
2. Compound Precipitation: this compound may precipitate in the assay buffer, leading to light scattering or other artifacts.2. Visually inspect the assay plate for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your assay. Sonication may aid dissolution.[3]
Variability between experimental repeats. 1. Inconsistent Cell Health and Density: Variations in cell passage number, confluency, or overall health can affect receptor expression and signaling.1. Use cells within a consistent passage number range. Seed cells at a standardized density and ensure they are healthy and evenly distributed in the assay plate.
2. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.2. Use calibrated pipettes and ensure proper mixing of all reagents.
Orthostatic Hypotension Observed in in vivo studies. This is a known class effect of alpha-1 adrenoceptor antagonists due to the blockade of vascular smooth muscle contraction.[8][9][10][11]Start with a low dose of this compound and gradually titrate up to the desired dose to minimize this effect.[8] Monitor blood pressure closely.

Quantitative Data Summary

Table 1: Binding Affinity of this compound at Adrenergic Receptor Subtypes

Receptor SubtypepKipA2Reference
α1A 9.1 - 9.99.8[1][2][3]
α1B 7.7 - 7.87.7 - 7.8[1][2]
α1D 7.7 - 7.87.7 - 7.8[1][2]

pKi: the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher affinity. pA2: the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols & Methodologies

Key Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_antagonist Add this compound (Antagonist) prep_compound->add_antagonist prep_cells Culture and Seed α1A-Expressing Cells prep_cells->add_antagonist add_agonist Add Agonist (e.g., Norepinephrine) add_antagonist->add_agonist measure_response Measure Cellular Response add_agonist->measure_response dose_response Generate Dose-Response Curves measure_response->dose_response calculate_ic50 Calculate IC50/pA2 dose_response->calculate_ic50

A typical experimental workflow for assessing this compound activity.

α1A-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine a1A_AR α1A-Adrenoceptor NE->a1A_AR Activates RS17053 RS 17053 RS17053->a1A_AR Blocks Gq Gq a1A_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response

The α1A-adrenergic receptor signaling cascade and the inhibitory action of RS 17053.

Troubleshooting Logic Flow

G start Inconsistent Results? check_reagents Verify Reagent Integrity (Compound, Agonist, Cells) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol check_controls Examine Positive and Negative Controls check_reagents->check_controls check_protocol->check_controls troubleshoot_specific Consult Specific Troubleshooting Guide check_controls->troubleshoot_specific Issues Persist consistent_results Consistent Results check_controls->consistent_results Issues Resolved troubleshoot_specific->consistent_results

A logical approach to troubleshooting inconsistent experimental outcomes.

References

impact of serum proteins on RS 17053 hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5] this compound exerts its effect by blocking the binding of agonists to the α1A-adrenoceptor, thereby inhibiting this signaling pathway.

Q2: How do serum proteins affect the in vitro activity of this compound?

A2: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding is a reversible interaction. It is the unbound, or "free," fraction of the drug that is available to interact with its target receptor and exert a pharmacological effect. Therefore, the presence of serum proteins in in vitro assays can sequester the drug, reducing its free concentration and leading to an apparent decrease in potency (i.e., a rightward shift in the concentration-response curve and an increase in the IC50 value). The extent of this effect is dependent on the binding affinity of the drug for the serum proteins. For some antagonists, the presence of 5% bovine serum albumin (BSA) can increase the IC50 value by several fold.[6]

Q3: What is the significance of considering serum protein effects in early drug discovery?

A3: Evaluating the impact of serum proteins on drug activity is crucial in early drug discovery for several reasons. It provides a more physiologically relevant assessment of a compound's potency, as drugs in the body are constantly exposed to plasma proteins. Understanding the extent of protein binding helps in the interpretation of in vitro data and its translation to in vivo efficacy. A high degree of plasma protein binding can affect a drug's pharmacokinetic properties, such as its distribution, half-life, and clearance. Early assessment of these effects allows for better lead candidate selection and optimization.

Q4: What physicochemical properties of a drug can influence its binding to serum proteins?

A4: Lipophilicity is a key physicochemical property that influences a drug's tendency to bind to serum proteins.[7][8] Highly lipophilic compounds tend to exhibit higher binding to albumin. Other factors include the drug's acidic or basic properties and its overall chemical structure, which determine the types of interactions (e.g., hydrophobic, electrostatic) it can form with the binding pockets of serum proteins.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound, especially when serum proteins are included in the assay medium.

Problem Possible Cause Suggested Solution
Decreased potency (higher IC50) of this compound in the presence of serum/albumin. Binding of this compound to serum proteins reduces the free drug concentration available to bind to the α1A-adrenoceptor.This is an expected phenomenon. Quantify the IC50 shift by performing concentration-response curves in the presence and absence of a defined concentration of serum albumin (e.g., 4% Human Serum Albumin, the physiological concentration in human plasma). This will allow you to calculate a "serum shift" factor.
High variability in results between experiments. - Inconsistent concentrations of serum protein used.- Lot-to-lot variability of serum or albumin.- Inconsistent incubation times.- Use a consistent and accurately measured concentration of serum or albumin in all related experiments.- If possible, use the same lot of serum or albumin for a set of comparative experiments.- Ensure consistent pre-incubation times for the drug with serum proteins before adding to the cells to allow binding to reach equilibrium.
Low or no antagonist activity observed. - The free concentration of this compound is too low due to high protein binding.- Degradation of the compound.- Increase the concentration range of this compound tested to compensate for the protein binding.- Prepare fresh solutions of the compound for each experiment.
Precipitation of the compound in the assay medium. The compound may have limited solubility, which can be exacerbated by the presence of proteins.- Visually inspect the assay wells for any precipitation.- Test the solubility of this compound in the assay buffer containing serum proteins before conducting the full experiment.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential impact of Human Serum Albumin (HSA) on the in vitro potency of this compound in a functional assay measuring agonist-induced calcium influx in cells expressing the human α1A-adrenoceptor.

Assay ConditionIC50 of this compound (nM)Fold Shift in IC50
0.1% Bovine Serum Albumin (BSA)2.5-
4% Human Serum Albumin (HSA)7530

Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: In Vitro Functional Assay - Calcium Flux Measurement

This protocol describes a cell-based functional assay to determine the potency of this compound in the presence and absence of human serum albumin (HSA).

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human α1A-adrenoceptor in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) with and without 4% HSA.

3. Calcium Dye Loading:

  • On the day of the assay, remove the growth medium from the cell plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubate the cells with the dye for 30-60 minutes at 37°C.

  • After incubation, wash the cells with assay buffer to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of this compound (with and without HSA) to the respective wells of the cell plate.

  • Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

5. Agonist Stimulation and Signal Detection:

  • Use a fluorescence plate reader equipped with an automated injector.

  • Add a pre-determined EC80 concentration of a suitable α1A-adrenoceptor agonist (e.g., A-61603) to all wells.

  • Measure the fluorescence intensity before and immediately after agonist addition in real-time.

6. Data Analysis:

  • Calculate the change in fluorescence in response to the agonist for each well.

  • Normalize the data to the response of wells with agonist only (0% inhibition) and wells with a maximal concentration of antagonist (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition (with and without HSA).

Visualizations

α1A-Adrenoceptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenergic_Agonist Adrenergic Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenoceptor Adrenergic_Agonist->a1A_AR Activates RS17053 RS 17053 Hydrochloride RS17053->a1A_AR Inhibits Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture α1A-AR expressing cells Plate_Cells 3. Plate cells in 96-well plates Cell_Culture->Plate_Cells Compound_Prep_No_HSA 2a. Prepare RS 17053 dilutions (No HSA) Antagonist_Incubation 5. Incubate cells with RS 17053 dilutions Compound_Prep_No_HSA->Antagonist_Incubation Compound_Prep_HSA 2b. Prepare RS 17053 dilutions (with 4% HSA) Compound_Prep_HSA->Antagonist_Incubation Dye_Loading 4. Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Dye_Loading->Antagonist_Incubation Agonist_Addition 6. Add agonist and measure fluorescence Antagonist_Incubation->Agonist_Addition Data_Normalization 7. Normalize fluorescence data Agonist_Addition->Data_Normalization Curve_Fitting 8. Fit concentration-response curves Data_Normalization->Curve_Fitting IC50_Determination 9. Determine IC50 values Curve_Fitting->IC50_Determination Comparison 10. Compare IC50 with and without HSA IC50_Determination->Comparison

References

degradation of RS 17053 hydrochloride in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a representative guide based on general principles of pharmaceutical stability testing and the known chemistry of related molecules. As of this writing, specific degradation studies for RS 17053 hydrochloride are not publicly available. The experimental conditions, data, and degradation pathways described are illustrative and should be adapted based on your specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] Always refer to the manufacturer's datasheet for the most accurate and lot-specific storage information.

Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?

A2: Based on its chemical structure, the primary factors that could lead to the degradation of this compound include:

  • pH: Susceptibility to hydrolysis across a wide range of pH values.

  • Oxidation: The presence of oxidizing agents can affect the molecule.

  • Light (Photolysis): Exposure to UV or visible light may cause degradation.

  • Temperature (Thermal Stress): Elevated temperatures can accelerate degradation processes.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate the degradants.

Q4: What are the likely degradation pathways for this compound?

A4: Given its structure, which includes an ether linkage and a piperazine-like moiety, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether bond under acidic or basic conditions.

  • Oxidation: Oxidation of the piperazine-like ring or other susceptible parts of the molecule.

  • Photodegradation: Light-induced cleavage or rearrangement.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Solution Degradation due to improper storage (temperature, light exposure).Verify storage conditions. Prepare fresh solutions before use. Conduct a short-term stability study in your experimental buffer.
Hydrolysis in aqueous buffers.Check the pH of your solution. If possible, adjust to a more neutral and stable pH range. Perform a pH stability profile study.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.Perform a forced degradation study to systematically identify the conditions (pH, light, heat, oxidation) causing the new peaks. Use LC-MS to identify the structure of the new impurities.
Inconsistent Results Between Batches Variation in the impurity profile of different batches of this compound.Characterize the impurity profile of each new batch before initiating stability-sensitive experiments.
Inconsistent experimental conditions.Ensure that all stress conditions (temperature, pH, reagent concentration) are precisely controlled and monitored across all experiments.

Experimental Protocols & Data

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a molecule and to develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with 0.1 M NaOH before dilution for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Apply the same temperature and duration conditions as the acid hydrolysis. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) and maintain it at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for a specified duration. Also, expose the stock solution to the same temperature.

  • Photolytic Degradation: Expose the solid drug powder and the stock solution to a combination of UV and visible light, ensuring a specific total exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Table 1: Illustrative Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/ParametersDuration & Temperature% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours @ 60°C15.2%
Alkaline Hydrolysis 0.1 M NaOH24 hours @ 60°C8.5%
Oxidative Degradation 3% H₂O₂24 hours @ RT11.8%
Thermal Degradation Dry Heat48 hours @ 80°C5.1%
Photolytic Degradation UV/Vis Light1.2 million lux hours22.5%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of RS 17053 HCl acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress therm Thermal Stress (80°C) stock->therm Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples identify Identify Degradants (e.g., LC-MS) hplc->identify Characterize Peaks G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolytic Degradation (Ether Cleavage) parent->hydrolysis Acid/Base, Heat oxidation Oxidative Degradation (Piperazine Ring Oxidation) parent->oxidation Oxidizing Agents photolysis Photolytic Degradation (Cleavage/Rearrangement) parent->photolysis UV/Visible Light

References

Validation & Comparative

RS-17053 Hydrochloride: An In Vitro Profile of a Selective α1A-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RS-17053 hydrochloride's in vitro performance against other α1-adrenoceptor antagonists, supported by experimental data. The following sections detail its binding affinity, functional selectivity, and the methodologies used to determine these properties.

RS-17053 hydrochloride is a potent and selective antagonist for the α1A-adrenoceptor.[1] Its selectivity is crucial for research targeting specific physiological processes mediated by this receptor subtype, such as smooth muscle contraction in the lower urinary tract, and for the development of therapeutic agents with improved side-effect profiles.

Comparative Binding and Functional Selectivity

In vitro studies have consistently demonstrated the high affinity and selectivity of RS-17053 for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This selectivity has been established through radioligand binding assays using cloned human adrenoceptors and functional assays in various animal and human tissues.

Quantitative Comparison of α1-Adrenoceptor Antagonists

The table below summarizes the binding affinities (pKi) and functional antagonist potencies (pA2/pKB) of RS-17053 and other common α1-adrenoceptor antagonists. Higher pKi and pA2/pKB values indicate greater affinity and potency, respectively.

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pA2/pKB)Tissue/System (Functional Assay)Selectivity (Fold) α1A vs α1B / α1D
RS-17053 α1A 8.6 - 9.1 [1][2]9.2 - 9.8 [1][3][4]Rat Caudal Artery, Rat Epididymal Vas Deferens[3][4]~20x vs α1B / ~32x vs α1D (Binding)
α1B7.3[2]7.2[3]Rat Spleen[3]
α1D7.1[2]7.1[3]Rat Aorta[3]
Prazosinα1A8.7 (pA2)9.2 (pA2)Human Lower Urinary Tract, Rat Portal Vein[3][5]Non-selective
α1B--
α1D--
Tamsulosinα1A10.4 (pA2)-Human Lower Urinary Tract[5]Little subtype selectivity[5]
α1B--
α1D--
BMY 7378α1D-6.5 (pA2)Rat Portal Vein[3]Selective for α1D

Note: Data is compiled from multiple studies and variations in experimental conditions may exist.

The data clearly indicates that RS-17053 possesses high affinity for the α1A-adrenoceptor, with significantly lower affinity for the α1B and α1D subtypes.[2] For instance, one study reported pKi values of 8.6, 7.3, and 7.1 for α1A, α1B, and α1D adrenoceptors, respectively.[2] Functional studies in isolated tissues corroborate these findings. In the rat epididymal vas deferens, a tissue where contractions are primarily mediated by α1A-adrenoceptors, RS-17053 demonstrated a high antagonist potency (pA2 of 9.5).[3] In contrast, its affinity was over 100-fold lower in tissues where other subtypes are prominent, such as the rat portal vein (α1A) and human prostate.[3] Interestingly, some evidence suggests that RS-17053 can distinguish between different functional states or potential subtypes of the α1A-adrenoceptor itself, as it shows lower affinity in human prostate (pA2 = 6.0) compared to cloned human α1A-adrenoceptors (pKi = 8.6).[2]

Experimental Methodologies

The data presented above were derived from established in vitro pharmacological assays. The following are detailed protocols representative of those used in the cited studies.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express cloned human α1A, α1B, or α1D-adrenoceptors, are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]-prazosin) at a concentration near its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled antagonist (e.g., RS-17053 hydrochloride) are added to compete for binding with the radioligand.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.

Functional Tissue Assays

These experiments measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue.

  • Tissue Preparation:

    • Tissues expressing specific α1-adrenoceptor subtypes are dissected and mounted in organ baths. Examples include rat epididymal vas deferens (predominantly α1A), rat spleen (α1B), and rat aorta (α1D).[3]

    • The organ baths contain a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Contraction Studies:

    • The tissues are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve is generated for an agonist (e.g., noradrenaline or phenylephrine) to establish a baseline contractile response.

    • The tissue is then incubated with a fixed concentration of the antagonist (e.g., RS-17053) for a set period.

    • The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis:

    • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

    • The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated.

    • A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold dose ratio. For a competitive antagonist, the pA2 is equivalent to the pKB, a measure of its functional potency.

Visualizing Experimental and Molecular Pathways

To further clarify the processes involved in determining selectivity and the mechanism of action, the following diagrams are provided.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Tissue Assay b_start CHO Cells Expressing α1A, α1B, or α1D Receptors b_mem Cell Membrane Preparation b_start->b_mem b_inc Incubation: Membranes + [3H]Prazosin + RS-17053 b_mem->b_inc b_filt Filtration & Washing b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_calc Calculate IC50 & Ki b_count->b_calc analysis Data Analysis & Selectivity Determination b_calc->analysis f_start Isolate Tissues (e.g., Rat Vas Deferens) f_mount Mount in Organ Bath f_start->f_mount f_base Generate Baseline Agonist (NA) Curve f_mount->f_base f_inc Incubate with RS-17053 f_base->f_inc f_test Generate Agonist Curve in Presence of RS-17053 f_inc->f_test f_calc Calculate pA2/pKB f_test->f_calc f_calc->analysis

Caption: Experimental workflow for in vitro selectivity assessment.

cluster_membrane Cell Membrane rec α1A-Adrenoceptor gq Gq Protein rec->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Agonist (e.g., Noradrenaline) agonist->rec Binds & Activates antagonist RS-17053 antagonist->rec Binds & Blocks ip3 IP3 dag DAG ca ↑ Intracellular Ca²⁺ ip3->ca Stimulates Release response Cellular Response (e.g., Smooth Muscle Contraction) ca->response Leads to

Caption: α1A-adrenoceptor signaling and antagonism by RS-17053.

References

Validating the Efficacy of RS-17053 Hydrochloride in a BPH Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of RS-17053 hydrochloride, a highly selective α1A-adrenoceptor antagonist, in a testosterone-induced benign prostatic hyperplasia (BPH) animal model. Due to the current lack of publicly available studies of RS-17053 hydrochloride in this specific model, this guide leverages data from studies on other selective α1A-adrenoceptor antagonists, namely Silodosin, Tamsulosin, and Naftopidil (B1677906), to provide a predictive comparison and a framework for future research.

Introduction to RS-17053 Hydrochloride and BPH

Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The dynamic component of BPH is largely mediated by the contraction of smooth muscle in the prostate and bladder neck, which is regulated by α1A-adrenoceptors.

RS-17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenoceptor. Its high selectivity suggests a potential for a favorable side-effect profile, particularly concerning cardiovascular effects which can be associated with less selective α1-antagonists. This guide explores the anticipated efficacy of RS-17053 hydrochloride in a well-established preclinical model of BPH.

The Testosterone-Induced BPH Rat Model

The testosterone-induced BPH rat model is a widely used and validated preclinical model that mimics key features of human BPH. The model is established by administering testosterone (B1683101) to castrated rats, which induces significant prostate growth and urodynamic changes resembling those seen in patients with BPH.

Comparative Efficacy of α1A-Adrenoceptor Antagonists

While direct experimental data for RS-17053 hydrochloride in a BPH animal model is not currently available, we can infer its potential efficacy by examining the performance of other selective α1A-antagonists in the testosterone-induced BPH rat model.

Urodynamic Effects

Urodynamic studies in the testosterone-induced BPH rat model typically assess parameters such as micturition frequency, voided volume, and bladder pressure. Treatment with α1A-antagonists is expected to improve these parameters.

Table 1: Comparison of Urodynamic Effects of α1A-Antagonists in Testosterone-Induced BPH Rat Model

ParameterBPH Control (Vehicle)SilodosinTamsulosinNaftopidilRS-17053 hydrochloride (Predicted)
Micturition Frequency IncreasedSignificantly Decreased[1]Decreased[2][3]Decreased[4]Significant Decrease
Mean Voided Volume DecreasedSignificantly Increased[1]Increased[3]Increased[4]Significant Increase
Detrusor Overactivity PresentDecreased[2]Decreased[2]Not ReportedDecrease
Prostatic Pressure IncreasedNot ReportedNot ReportedNot ReportedDecrease

Note: The effects of RS-17053 hydrochloride are predicted based on its high selectivity for the α1A-adrenoceptor, which is the primary target for improving urodynamics in BPH.

Histological Effects

Histological analysis of the prostate in the testosterone-induced BPH model reveals both epithelial and stromal hyperplasia. α1A-antagonists are primarily expected to influence the dynamic component of BPH (smooth muscle tone) rather than causing significant regression of the hyperplastic tissue. However, some studies have reported modest effects on prostatic cell proliferation.

Table 2: Comparison of Histological Effects of α1A-Antagonists on the Prostate in Testosterone-Induced BPH Rat Model

ParameterBPH Control (Vehicle)SilodosinTamsulosinNaftopidilRS-17053 hydrochloride (Predicted)
Prostate Weight Significantly Increased[1]No Significant Change[5]No Significant ChangeNo Significant Change[6]No Significant Change
Epithelial Hyperplasia Present[1]Ameliorated[7]Not ReportedNo Significant Change[6]Minimal to No Effect
Stromal Hyperplasia Present[1]Ameliorated[7]Not ReportedInhibited[6]Minimal to No Effect

Note: The primary mechanism of α1A-antagonists is smooth muscle relaxation, not the reversal of hyperplasia. The predicted effects of RS-17053 hydrochloride are based on this mechanism.

Signaling Pathways and Experimental Workflow

Signaling Pathway of α1A-Adrenoceptor in Prostate Smooth Muscle

The following diagram illustrates the signaling pathway of the α1A-adrenoceptor in prostate smooth muscle cells and the mechanism of action of antagonists like RS-17053 hydrochloride.

alpha1a_signaling cluster_cell Prostate Smooth Muscle Cell NE Norepinephrine AR α1A-Adrenoceptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_store Stimulates Ca2+ Release Ca_channel Ca2+ Channel DAG->Ca_channel Activates Ca_ion Ca_store->Ca_ion Ca_channel->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Induces RS17053 RS-17053 hydrochloride RS17053->AR Blocks

Caption: α1A-adrenoceptor signaling pathway in BPH.

Experimental Workflow for Efficacy Validation

The following diagram outlines a typical experimental workflow for validating the efficacy of a compound like RS-17053 hydrochloride in a testosterone-induced BPH rat model.

bph_workflow cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Efficacy Assessment castration Castration of Rats recovery Recovery Period (1 week) castration->recovery testosterone Testosterone Administration (4 weeks) recovery->testosterone grouping Randomization into Groups testosterone->grouping control BPH + Vehicle grouping->control rs17053_group BPH + RS-17053 HCl grouping->rs17053_group comparator_group BPH + Comparator (e.g., Tamsulosin) grouping->comparator_group urodynamics Urodynamic Measurements (Micturition Frequency, Voided Volume) control->urodynamics histology Prostate Histology (H&E Staining) control->histology prostate_weight Prostate Weight Measurement control->prostate_weight rs17053_group->urodynamics rs17053_group->histology rs17053_group->prostate_weight comparator_group->urodynamics comparator_group->histology comparator_group->prostate_weight

Caption: Experimental workflow for BPH model and drug testing.

Experimental Protocols

Testosterone-Induced BPH Rat Model
  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Castration: Animals are anesthetized, and bilateral orchiectomy is performed. A sham operation is performed on the control group.

  • Recovery: A 7-day recovery period is allowed post-surgery.

  • Induction: BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) (e.g., 3 mg/kg) dissolved in a vehicle like corn oil for 4 weeks. Sham-operated rats receive the vehicle only.

  • Treatment: During the induction period or after, the treatment groups receive daily oral or subcutaneous administration of RS-17053 hydrochloride, a comparator drug, or vehicle.

Urodynamic Measurements in Conscious Rats
  • Catheter Implantation: One week prior to measurements, rats are anesthetized, and a polyethylene (B3416737) catheter is implanted in the bladder dome and exteriorized at the nape of the neck.

  • Acclimation: On the day of the experiment, rats are placed in a metabolic cage and allowed to acclimate.

  • Cystometry: The bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate (e.g., 10 ml/h).

  • Data Recording: Bladder pressure, micturition volume, and frequency are continuously recorded. Parameters such as basal pressure, threshold pressure, micturition pressure, and intercontraction interval are analyzed.

Prostate Histology (H&E Staining)
  • Tissue Collection: At the end of the experiment, rats are euthanized, and the prostate glands are excised, weighed, and fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Blue in Scott's tap water substitute.

    • Rinse in tap water.

    • Stain with Eosin Y solution for 1-3 minutes.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip using a mounting medium.

  • Analysis: The stained sections are examined under a microscope to assess epithelial and stromal hyperplasia, and other morphological changes.

Conclusion and Future Directions

Based on its high selectivity for the α1A-adrenoceptor, RS-17053 hydrochloride is predicted to be highly effective in alleviating the dynamic component of BPH in the testosterone-induced rat model. It is expected to significantly improve urodynamic parameters, such as reducing micturition frequency and increasing voided volume, with a potentially superior cardiovascular safety profile compared to less selective α1-blockers.

Direct experimental validation is crucial. Future studies should focus on evaluating the efficacy of RS-17053 hydrochloride in the testosterone-induced BPH rat model, directly comparing its urodynamic and histological effects with other established α1A-antagonists. Such studies will provide the necessary data to confirm its potential as a first-line treatment for BPH.

References

A Comparative Analysis of RS 17053 Hydrochloride and Tamsulosin in Prostate Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of RS 17053 hydrochloride and tamsulosin (B1681236), two alpha-1 adrenoceptor antagonists, with a specific focus on their interactions within prostate tissue. The following sections present a comprehensive overview of their receptor binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and detailed methodologies.

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The static component of BPH involves enlargement of the prostate gland, while the dynamic component is attributed to increased smooth muscle tone in the prostate and bladder neck, primarily mediated by alpha-1 adrenoceptors. Consequently, alpha-1 adrenoceptor antagonists are a cornerstone of medical therapy for BPH.

Tamsulosin is a well-established and widely prescribed alpha-1 antagonist for the treatment of LUTS associated with BPH. This compound is a research compound known for its high selectivity for the alpha-1A adrenoceptor subtype. This guide aims to compare these two compounds to provide researchers and drug development professionals with a clear understanding of their respective profiles in prostate tissue.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound and tamsulosin.

Table 1: Receptor Binding Affinities (pKi)

CompoundCloned Human α1ACloned Human α1BCloned Human α1DReference
RS 17053 8.67.37.1[1][2]
Tamsulosin High (pKB ~10.0 in human prostate)8.9 - 9.2High (pKB ~10.1 in rat aorta)[3][4]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. pKB is the negative logarithm of the dissociation constant of an antagonist.

Table 2: Functional Activity in Prostate Tissue

CompoundFunctional AssayResultReference
RS 17053 Noradrenaline-mediated contractions of human prostateVery weak antagonist (pA2 = 6.0)[1][2][5]
Tamsulosin Noradrenaline-mediated contractions of human prostatePotent, insurmountable antagonist (approximate pA2 ~9.8 at 1 nM)[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a compound to specific receptor subtypes.

Protocol:

  • Membrane Preparation: Prostate tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-prazosin for alpha-1 adrenoceptors) and varying concentrations of the unlabeled competitor drug (RS 17053 or tamsulosin).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay assesses the functional effect of a compound on the contractility of prostate smooth muscle.

Protocol:

  • Tissue Preparation: Strips of prostate tissue are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: A contractile agonist, such as noradrenaline or phenylephrine, is added to the organ bath in a cumulative manner to generate a concentration-response curve.

  • Antagonist Incubation: In parallel experiments, the tissue strips are pre-incubated with different concentrations of the antagonist (RS 17053 or tamsulosin) for a set time before the addition of the agonist.

  • Data Recording: The isometric tension of the muscle strips is continuously recorded using a force transducer.

  • Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's concentration-response curve to the right. The pA2 value is calculated to quantify the antagonist's activity.

Signaling Pathways and Experimental Workflow

Alpha-1 Adrenoceptor Signaling Pathway in Prostate Smooth Muscle

The contraction of prostate smooth muscle is primarily mediated by the alpha-1A adrenoceptor subtype. The binding of an agonist, such as norepinephrine, to the alpha-1A adrenoceptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in muscle contraction. Both RS 17053 and tamsulosin act by blocking this receptor, thereby inhibiting the downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular AR α1A-Adrenoceptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ (from SR) Contraction Smooth Muscle Contraction Ca_SR->Contraction Initiates PKC->Contraction Modulates NE Norepinephrine (Agonist) NE->AR Binds Antagonist RS 17053 / Tamsulosin (Antagonist) Antagonist->AR Blocks SR->Ca_SR

Caption: Alpha-1A adrenoceptor signaling pathway in prostate smooth muscle.

Experimental Workflow for Comparing Antagonists

The following diagram illustrates a typical workflow for comparing the efficacy of alpha-1 adrenoceptor antagonists in prostate tissue.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Comparative Analysis Tissue Prostate Tissue (Human or Animal) Binding Radioligand Binding Assay Tissue->Binding Contraction Smooth Muscle Contraction Assay Tissue->Contraction Data_invitro Determine pKi and pA2 values Binding->Data_invitro Contraction->Data_invitro Comparison Compare Receptor Affinity, Functional Potency, and In Vivo Efficacy Data_invitro->Comparison Animal Animal Model of BPH (e.g., Canine) Urodynamics Urodynamic Studies Animal->Urodynamics Data_invivo Measure Detrusor Pressure & Urine Flow Rate Urodynamics->Data_invivo Data_invivo->Comparison

Caption: Experimental workflow for antagonist comparison.

Discussion

The data presented reveal a significant divergence in the pharmacological profiles of RS 17053 and tamsulosin in prostate tissue.

This compound: This compound exhibits high affinity and selectivity for the cloned human alpha-1A adrenoceptor.[1][2] However, this high binding affinity does not translate into potent functional antagonism in human prostate tissue, where it acts as a very weak antagonist.[1][2][5] This discrepancy suggests that the alpha-1 adrenoceptor mediating contraction in the human prostate may possess pharmacological properties that differ from the cloned alpha-1A adrenoceptor. This highlights the importance of using functional assays in native tissues for drug characterization.

Tamsulosin: In contrast, tamsulosin demonstrates high affinity for both alpha-1A and alpha-1D adrenoceptors and is a potent antagonist of smooth muscle contraction in the human prostate.[1][3][4] Its efficacy in relieving LUTS in patients with BPH is well-documented and is attributed to its ability to relax the smooth muscle of the prostate and bladder neck.[6] While tamsulosin shows selectivity for alpha-1A/D over alpha-1B subtypes, some in vivo studies in animal models have indicated a lack of selectivity for prostatic versus vascular effects at therapeutic doses.[1]

Conclusion

References

A Comparative Guide to RS-17053 Hydrochloride and Silodosin for Lower Urinary Tract Symptoms (LUTS): An In Vivo Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of RS-17053 hydrochloride and silodosin (B1681671) for the treatment of Lower Urinary Tract Symptoms (LUTS), primarily associated with Benign Prostatic Hyperplasia (BPH). While silodosin is a well-established therapeutic agent with extensive clinical data, RS-17053 hydrochloride remains a research compound with limited publicly available in vivo efficacy data for LUTS. This comparison, therefore, draws upon the available preclinical and clinical information to offer a comprehensive overview for research and development purposes.

Mechanism of Action and Pharmacological Profile

Both RS-17053 hydrochloride and silodosin are selective antagonists of α1A-adrenoceptors. These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. Their blockade leads to smooth muscle relaxation, resulting in reduced urethral resistance and improved urine flow, thereby alleviating LUTS.[1]

The key difference in their pharmacological profiles lies in their receptor selectivity. Silodosin exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[1] This high selectivity is thought to minimize cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of α1B-adrenoceptors in blood vessels. RS-17053 is also characterized as a highly selective α1A-adrenoceptor antagonist in preclinical studies.

Table 1: Pharmacological Profile Comparison

FeatureRS-17053 HydrochlorideSilodosin
Primary Mechanism Selective α1A-adrenoceptor antagonistSelective α1A-adrenoceptor antagonist
Receptor Selectivity High selectivity for α1A-adrenoceptorsHigh selectivity for α1A over α1B and α1D-adrenoceptors
Key Therapeutic Effect Prostatic and urethral smooth muscle relaxationProstatic and urethral smooth muscle relaxation, leading to improved urinary flow and relief of LUTS.[1]

In Vivo Efficacy for LUTS: A Data-Driven Comparison

A direct head-to-head in vivo comparison of RS-17053 hydrochloride and silodosin for LUTS is not available in published literature. The following sections present the available data for each compound.

Silodosin: Extensive In Vivo Evidence

Silodosin has undergone extensive evaluation in both preclinical animal models and human clinical trials, demonstrating its efficacy and safety in treating LUTS.

Preclinical In Vivo Studies:

In animal models of bladder outlet obstruction (BOO), silodosin has been shown to improve urodynamic parameters. Studies in rats with surgically induced BOO have demonstrated that silodosin can:

  • Reduce the frequency of non-voiding contractions. [2][3]

  • Increase the intercontraction interval and infused volume. [3]

  • Improve voiding behavior. [3][4]

  • Restore nitrergic relaxant responses in the corpus cavernosum, suggesting a potential benefit for erectile function. [5]

  • Inhibit the phenylephrine-induced increase in intraurethral pressure , demonstrating its effect on urethral smooth muscle tone.[1][6]

Clinical In Vivo Studies (Human):

Numerous clinical trials have established the efficacy of silodosin in patients with LUTS/BPH. Urodynamic studies in patients have shown that silodosin significantly:

  • Decreases the bladder outlet obstruction index (BOOI). [7][8]

  • Reduces detrusor pressure at maximum flow. [7]

  • Improves maximum urinary flow rate (Qmax). [9]

  • Increases cystometric capacity. [9]

Symptomatically, silodosin has been shown to provide significant improvement in both storage and voiding symptoms as measured by the International Prostate Symptom Score (IPSS).[1][10]

Table 2: Summary of Silodosin In Vivo Efficacy in LUTS

Study TypeModel/PopulationKey Findings
Preclinical Rat model of Bladder Outlet Obstruction- Reduced non-voiding contractions.[2][3] - Improved voiding behavior.[3][4] - Restored nitrergic relaxant responses.[5]
Preclinical Anesthetized rats- Inhibited phenylephrine-induced increase in intraurethral pressure.[1][6]
Clinical Patients with LUTS/BPH- Significant decrease in Bladder Outlet Obstruction Index (BOOI).[7][8] - Significant reduction in detrusor pressure at Qmax.[7] - Significant improvement in Qmax and IPSS.[1][9][10]
RS-17053 Hydrochloride: Limited In Vivo Data

The available in vivo data for RS-17053 hydrochloride is primarily from preclinical studies aimed at characterizing its pharmacological profile rather than its therapeutic efficacy in LUTS models. These studies have confirmed its potent and selective α1A-adrenoceptor antagonist activity in vivo. However, comprehensive studies evaluating its effects on urodynamic parameters in models of bladder outlet obstruction or in human clinical trials for LUTS have not been identified in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to evaluate the in vivo efficacy of α1-adrenoceptor antagonists for LUTS.

Bladder Outlet Obstruction (BOO) Model in Rats

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, a ligature is placed around the proximal urethra to create a partial obstruction. Sham-operated animals undergo the same procedure without tightening the ligature.

  • Treatment: Following a recovery period, animals are treated with the test compound (e.g., silodosin) or vehicle, often via oral gavage or osmotic pumps for continuous administration.

  • Urodynamic Evaluation (Cystometry): After the treatment period, a catheter is implanted into the bladder dome. Conscious cystometry is then performed by infusing saline into the bladder and recording intravesical pressure to assess parameters like bladder capacity, voiding pressure, voiding frequency, and the presence of non-voiding contractions.

  • Intraurethral Pressure Measurement: In anesthetized animals, a catheter is placed in the prostatic urethra to measure pressure changes in response to α1-adrenoceptor agonists (e.g., phenylephrine) with and without antagonist treatment.

Visualizing the Pathways and Processes

Signaling Pathway of α1-Adrenoceptor Antagonists in the Lower Urinary Tract

G Norepinephrine Norepinephrine alpha1A-Adrenoceptor alpha1A-Adrenoceptor Norepinephrine->alpha1A-Adrenoceptor binds Gq-protein Gq-protein alpha1A-Adrenoceptor->Gq-protein activates PLC Phospholipase C Gq-protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Relaxation Smooth Muscle Relaxation RS-17053 / Silodosin RS-17053 / Silodosin RS-17053 / Silodosin->alpha1A-Adrenoceptor blocks RS-17053 / Silodosin->Relaxation

Caption: α1-Adrenoceptor signaling in LUTS and antagonist action.

Experimental Workflow for In Vivo Evaluation of LUTS Therapeutics

G A Animal Model Selection (e.g., Rat with BOO) B Treatment Administration (Test Compound vs. Vehicle) A->B C Urodynamic Assessment (Conscious Cystometry) B->C D Intraurethral Pressure Measurement B->D E Data Analysis (Statistical Comparison) C->E D->E F Efficacy & Safety Profile E->F

Caption: In vivo evaluation workflow for LUTS drug candidates.

Conclusion

Silodosin is a well-characterized α1A-adrenoceptor antagonist with robust in vivo data supporting its efficacy in the treatment of LUTS. The evidence from both preclinical models and extensive human clinical trials demonstrates its ability to improve both objective urodynamic parameters and subjective symptoms.

RS-17053 hydrochloride is also a potent and selective α1A-adrenoceptor antagonist, a profile that suggests potential therapeutic benefit for LUTS. However, there is a clear lack of published in vivo studies specifically investigating its efficacy in relevant LUTS models. Therefore, a direct comparison of in vivo efficacy with silodosin is not currently possible.

For researchers and drug development professionals, RS-17053 may represent an interesting tool for further preclinical investigation into the role of highly selective α1A-adrenoceptor antagonism in LUTS. Future in vivo studies, including head-to-head comparisons with established agents like silodosin, would be necessary to fully elucidate its therapeutic potential. The extensive data available for silodosin provides a valuable benchmark for the development and evaluation of new chemical entities in this therapeutic area.

References

A Comparative Guide to the Mechanistic Differences Between RS-17053 Hydrochloride and Alfuzosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanistic differences between two alpha-1 adrenoceptor antagonists: RS-17053 hydrochloride and alfuzosin (B1207546). The information presented herein is intended to support research and drug development efforts by providing objective data and clear visualizations of their distinct pharmacological profiles.

Introduction

RS-17053 hydrochloride and alfuzosin are both antagonists of alpha-1 adrenergic receptors, a class of G protein-coupled receptors that mediate the contractile effects of catecholamines in various smooth muscles. While both compounds are utilized in research to probe the function of these receptors, their mechanisms of action at the subtype level differ significantly, leading to distinct pharmacological profiles. Alfuzosin is a clinically used medication for the symptomatic treatment of benign prostatic hyperplasia (BPH), whereas RS-17053 hydrochloride is primarily a research tool due to its high selectivity for the α1A-adrenoceptor subtype.

Receptor Binding Profile

The primary mechanistic distinction between RS-17053 hydrochloride and alfuzosin lies in their affinity and selectivity for the different alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. RS-17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenoceptor.[1] In contrast, alfuzosin is a non-selective antagonist, exhibiting similar high affinity for all three subtypes.[1][2]

This difference in receptor selectivity is a key determinant of their functional effects. While alfuzosin's therapeutic action in BPH is attributed to its "functional uroselectivity," where it preferentially acts on the lower urinary tract, this is not due to subtype selectivity but rather other factors.[3][4][5][6] RS-17053's high α1A selectivity makes it a valuable tool for isolating the physiological and pathological roles of this specific receptor subtype.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (pKi) of RS-17053 hydrochloride and alfuzosin for the human α1A, α1B, and α1D adrenoceptor subtypes. Higher pKi values indicate greater binding affinity.

Compoundα1A-adrenoceptor (pKi)α1B-adrenoceptor (pKi)α1D-adrenoceptor (pKi)Selectivity Profile
RS-17053 hydrochloride 8.6[1]7.3[1]7.1[1]Highly selective for α1A
Alfuzosin ~8.0 (10 nM Ki)[2]High affinity[1]High affinity[1]Non-selective

Signaling Pathways

Both RS-17053 hydrochloride and alfuzosin act as antagonists, blocking the downstream signaling cascade initiated by the binding of endogenous agonists like norepinephrine (B1679862) to alpha-1 adrenoceptors. The α1A-adrenoceptor, the primary target of RS-17053 and one of the targets of alfuzosin, is coupled to the Gq/11 family of G-proteins.[7][8][9]

Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.[8][10] By blocking the receptor, both antagonists prevent this signaling cascade, leading to smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine Receptor α1A-Adrenoceptor Agonist->Receptor Binds & Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Antagonist RS-17053 or Alfuzosin Antagonist->Receptor Blocks

Figure 1. Simplified signaling pathway of the α1A-adrenoceptor and the inhibitory action of RS-17053 and alfuzosin.

Experimental Protocols

The determination of binding affinities for RS-17053 hydrochloride and alfuzosin typically involves radioligand binding assays. These assays are fundamental in pharmacological research for characterizing receptor-ligand interactions.

Radioligand Binding Assay (Competition Assay)

A common method to determine the binding affinity of an unlabeled compound (like RS-17053 or alfuzosin) is a competition binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.

  • A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-prazosin).

  • Unlabeled test compounds (RS-17053 hydrochloride and alfuzosin).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_protocol Experimental Workflow: Competition Binding Assay prep Prepare cell membranes expressing α1-adrenoceptor subtypes mix Incubate membranes with radioligand and competitor (RS-17053 or Alfuzosin) prep->mix filter Separate bound and free radioligand by filtration mix->filter count Quantify bound radioligand using a scintillation counter filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Figure 2. A generalized workflow for a competition radioligand binding assay.

Conclusion

References

Comparative Analysis of RS 17053 Hydrochloride Cross-Reactivity with Adrenoceptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional antagonism of RS 17053 hydrochloride across various adrenoceptor subtypes. The data presented herein has been compiled from publicly available research to assist in evaluating the selectivity profile of this compound.

Introduction to this compound

This compound is a well-characterized antagonist of the α1A-adrenoceptor.[1] Its high affinity and selectivity for this particular subtype have made it a valuable pharmacological tool for researchers investigating the physiological and pathological roles of α1A-adrenoceptors. Understanding its cross-reactivity with other adrenoceptor subtypes is crucial for interpreting experimental results and for the development of more selective therapeutic agents.

Quantitative Comparison of Adrenoceptor Affinity and Functional Antagonism

The following tables summarize the available quantitative data for the interaction of this compound with α1-adrenoceptor subtypes.

Table 1: Binding Affinity of this compound at Cloned Human α1-Adrenoceptor Subtypes

Adrenoceptor SubtypepKiReference
α1A 8.6[2]
α1B 7.3[2]
α1D 7.1[2]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Antagonism of this compound at Native Rat Adrenoceptors

TissuePredominant Adrenoceptor SubtypepA2 / pKB ValueReference
Epididymal Vas Deferensα1A 9.5 (pA2)
Spleenα1B 7.2 (pA2)
Aortaα1D 7.1 (pKB)

The pA2 and pKB values are measures of antagonist potency. Higher values indicate greater antagonist activity.

Cross-Reactivity with α2-Adrenoceptors and β-Adrenoceptors

Despite a thorough review of the available scientific literature, no specific quantitative data (e.g., pKi, pA2, or IC50 values) on the binding affinity or functional activity of this compound at α2-adrenoceptor or β-adrenoceptor subtypes could be identified. This suggests that the cross-reactivity of RS 17053 at these receptors has not been extensively studied or the data is not publicly available. Therefore, researchers should exercise caution when using this compound in experimental systems where α2 or β-adrenoceptors may be present and could influence the outcome.

Experimental Protocols

The data presented in this guide were generated using standard pharmacological assays. Below are detailed, representative protocols for the key experimental techniques used to characterize adrenoceptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype. These assays typically involve the use of cloned human adrenoceptors expressed in a stable cell line (e.g., Chinese Hamster Ovary cells).

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured to a sufficient density.

    • The cells are harvested and subjected to homogenization and differential centrifugation to isolate the cell membranes containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Data Analysis:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assays

Functional assays are used to determine the potency of an antagonist in inhibiting the physiological response to an agonist. These experiments are often conducted in isolated tissues that endogenously express the adrenoceptor subtype of interest.

  • Tissue Preparation:

    • Tissues such as rat epididymal vas deferens (predominantly α1A), spleen (predominantly α1B), or aorta (predominantly α1D) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to a suitable agonist (e.g., noradrenaline or phenylephrine) is generated to establish a baseline contractile response.

    • The tissue is then washed and incubated with a specific concentration of the antagonist (this compound) for a predetermined period.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose-ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot. For non-competitive antagonism, other analyses like the determination of a pKB value are employed.

Visualizing the Selectivity Profile of this compound

The following diagrams illustrate the known selectivity of this compound and the general signaling pathway for α1-adrenoceptors.

cluster_0 This compound cluster_1 Adrenoceptor Subtypes RS 17053 RS 17053 alpha1A alpha1A RS 17053->alpha1A High Affinity (pKi=8.6) alpha1B alpha1B RS 17053->alpha1B Moderate Affinity (pKi=7.3) alpha1D alpha1D RS 17053->alpha1D Low Affinity (pKi=7.1) alpha2 alpha2 RS 17053->alpha2 Data Not Available beta beta RS 17053->beta Data Not Available Agonist (e.g., Noradrenaline) Agonist (e.g., Noradrenaline) alpha1-Adrenoceptor alpha1-Adrenoceptor Agonist (e.g., Noradrenaline)->alpha1-Adrenoceptor Gq/11 Protein Gq/11 Protein alpha1-Adrenoceptor->Gq/11 Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release stimulates Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) activates Physiological Response (e.g., Smooth Muscle Contraction) Physiological Response (e.g., Smooth Muscle Contraction) Ca2+ Release->Physiological Response (e.g., Smooth Muscle Contraction) Protein Kinase C (PKC)->Physiological Response (e.g., Smooth Muscle Contraction)

References

A Head-to-Head Comparison of α1A-Adrenoceptor Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of commonly researched α1A-adrenoceptor antagonists. The information presented is intended to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies. We will delve into the binding affinities, subtype selectivities, and functional potencies of key antagonists, supported by detailed experimental protocols.

Data Presentation: Quantitative Comparison of α1A-Adrenoceptor Antagonists

The following table summarizes the binding affinities (pKi) of several widely used α1-adrenoceptor antagonists for the human α1A, α1B, and α1D subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity. Selectivity ratios are provided to illustrate the preference of each antagonist for the α1A subtype over the α1B and α1D subtypes.

CompoundpKi (α1A)pKi (α1B)pKi (α1D)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
Tamsulosin10.38[1]9.33[1]9.85[1]11.23.4
Silodosin10.78.19.9398.16.3
Prazosin9.399.779.520.40.7
Doxazosin9.769.939.820.70.9
Alfuzosin8.448.448.471.00.9
Naftopidil7.87.28.24.00.4
SNAP50899.56.27.8>1700[2][3]50.1
BMY73786.96.28.65.00.2

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the α1A-adrenoceptor signaling pathway and a typical experimental workflow for antagonist evaluation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenoceptor α1A-Adrenoceptor G_protein Gq Protein Adrenoceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->Adrenoceptor Binds & Activates Antagonist α1A-Antagonist Antagonist->Adrenoceptor Binds & Blocks

α1A-Adrenoceptor Signaling Pathway

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki & Selectivity) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50/EC50 & Potency) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & Lead Selection Functional_Assay->Data_Analysis Tissue_Bath Isolated Tissue Bath Studies (e.g., Prostate, Aorta) (Functional Potency) Animal_Models Animal Models (e.g., Blood Pressure, Urethral Pressure) (In Vivo Efficacy & Side Effects) Tissue_Bath->Animal_Models Start Compound Library of α1A-Antagonist Candidates Start->Binding_Assay Data_Analysis->Tissue_Bath

Experimental Workflow for Antagonist Comparison

Experimental Protocols

Radioligand Binding Assay ([³H]-Prazosin)

This protocol is a competitive binding assay used to determine the affinity (Ki) of unlabeled antagonists for the α1A-adrenoceptor. It measures the ability of a test compound to displace the radiolabeled ligand [³H]-prazosin from the receptor.

Materials:

  • CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor.[2][3]

  • [³H]-prazosin (specific activity ~80 Ci/mmol).

  • Unlabeled antagonists (e.g., tamsulosin, silodosin, prazosin).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell scraper and centrifuge.

  • Multi-well plates (96-well).

  • Scintillation counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the desired α1-adrenoceptor subtype to ~90% confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer.

      • 50 µL of unlabeled antagonist at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]-prazosin at a final concentration close to its Kd (e.g., 0.5 nM).

      • 50 µL of the membrane preparation (20-40 µg of protein).

    • For total binding, add 50 µL of binding buffer instead of the unlabeled antagonist.

    • For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).[4]

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [³H]-prazosin binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an α1A-adrenoceptor agonist.

Materials:

  • HEK293 or CHO cells stably expressing the human α1A-adrenoceptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][6][7]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Probenecid (B1678239).

  • α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • α1A-adrenoceptor antagonists.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer containing probenecid and Pluronic F-127.[5]

    • Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[5]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the antagonist compounds in HBSS/HEPES buffer.

    • After the dye loading incubation, wash the cells with HBSS/HEPES buffer.

    • Add the antagonist solutions to the respective wells and incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Prepare an agonist solution (e.g., phenylephrine) in HBSS/HEPES buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Use the automated injector to add the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in [Ca²⁺]i.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each antagonist using non-linear regression analysis. This value represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium mobilization.

References

Evaluating the Uroselectivity of RS 17053 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the uroselectivity of RS 17053 hydrochloride, a potent α1A-adrenoceptor antagonist. Its performance is objectively compared with other key α1-adrenoceptor antagonists, supported by experimental data on receptor binding affinities and detailed methodologies for key experiments.

Comparative Analysis of Receptor Binding Affinities

The uroselectivity of α1-adrenoceptor antagonists is primarily determined by their relative affinity for the α1A, α1B, and α1D-adrenoceptor subtypes. The α1A subtype is predominantly located in the prostate and bladder neck, and its blockade leads to smooth muscle relaxation and relief of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). In contrast, the α1B subtype is mainly found in blood vessels, and its antagonism can lead to cardiovascular side effects such as hypotension. The α1D subtype is also present in the bladder.

This compound demonstrates a high affinity and selectivity for the α1A-adrenoceptor subtype.[1] The following table summarizes the binding affinities (pKi) of this compound and other commonly used α1-adrenoceptor antagonists for the three receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundpKi for α1ApKi for α1BpKi for α1Dα1A vs α1B Selectivity (fold)α1A vs α1D Selectivity (fold)
This compound 8.6 [1]7.3 [1]7.1 [1]~20 ~32
Tamsulosin10.38[2]9.33[2]9.85[2]~11[2]~3.4[2]
Silodosin10.0 (pA2)--162 (vs α1B)[3]50 (vs α1D)[3][4]
AlfuzosinNon-selective[1]Non-selective[1]Non-selective[1]--
DoxazosinNon-selective[1]Non-selective[1]Non-selective[1]--
PrazosinNon-selective[1]Non-selective[1]Non-selective[1]--

Note: Data is compiled from various sources and experimental conditions may vary. The selectivity fold is calculated from the antilog of the difference in pKi values.

As the data indicates, this compound exhibits significant selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes.[1] This profile suggests a potentially favorable uroselective action with a lower propensity for cardiovascular side effects compared to non-selective agents.

Experimental Protocols

The determination of uroselectivity relies on robust experimental procedures, primarily radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for human α1A, α1B, and α1D-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cell lines stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are prepared. This involves cell lysis followed by differential centrifugation to isolate the membrane fraction.

  • Competition Binding: A fixed concentration of a radiolabeled ligand that binds to all three subtypes, such as [3H]prazosin, is incubated with the prepared membranes.

  • Incubation: Varying concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptors.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vitro Functional Assay (Prostate Tissue Contraction)

This assay assesses the functional potency of an antagonist in a physiologically relevant tissue.

Objective: To determine the functional antagonist potency (pA2) of this compound and other antagonists in isolated human prostate tissue.

Methodology:

  • Tissue Preparation: Strips of human prostatic tissue, obtained with appropriate ethical approval, are mounted in organ baths containing a physiological salt solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.

  • Agonist-Induced Contraction: A cumulative concentration-response curve to an α1-adrenoceptor agonist, such as noradrenaline or phenylephrine, is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated using a Schild plot analysis.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_cell Smooth Muscle Cell NE Norepinephrine (NE) AR α1A-Adrenoceptor NE->AR binds Gq Gq Protein AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction triggers PKC->Contraction potentiates RS17053 RS 17053 RS17053->AR blocks

Caption: α1A-Adrenoceptor Signaling Pathway in Prostatic Smooth Muscle.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Prostate Tissue) P1 Prepare Membranes from Cells Expressing α1 Subtypes P2 Incubate Membranes with [3H]prazosin and Antagonist P1->P2 P3 Separate Bound and Free Radioligand via Filtration P2->P3 P4 Quantify Radioactivity P3->P4 P5 Calculate Ki values P4->P5 F1 Mount Human Prostate Tissue in Organ Bath F2 Establish Baseline Agonist Concentration-Response Curve F1->F2 F3 Incubate Tissue with Antagonist F2->F3 F4 Generate Second Agonist Concentration-Response Curve F3->F4 F5 Calculate pA2 values F4->F5

Caption: Experimental Workflow for Determining Uroselectivity.

References

RS 17053 Hydrochloride: A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of RS 17053 hydrochloride, a selective alpha-1A adrenoceptor antagonist, reveals a unique pharmacological profile with significant implications for research and clinical applications. This guide synthesizes data from multiple comparative studies, offering a clear perspective on its performance against other key alpha-1 blockers.

This compound has emerged as a potent and highly selective antagonist for the alpha-1A adrenergic receptor (α1A-AR). Its distinct affinity profile sets it apart from many non-selective antagonists, such as prazosin, and even from other subtype-selective agents like tamsulosin. This selectivity, however, presents a nuanced picture when comparing binding affinity to functional potency, particularly in tissues like the human prostate.

Quantitative Comparison of Alpha-1 Adrenoceptor Antagonists

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound in comparison to other well-characterized alpha-1 adrenoceptor antagonists.

Table 1: Comparative Binding Affinities (pKi) at Cloned Human Alpha-1 Adrenoceptor Subtypes

CompoundpKi at α1ApKi at α1BpKi at α1Dα1A vs α1B Selectivity (fold)α1A vs α1D Selectivity (fold)
RS 17053 8.6[1]7.3[1]7.1[1]2032
PrazosinHigh affinity (non-selective)[1]High affinity (non-selective)[1]High affinity (non-selective)[1]~1~1
DoxazosinHigh affinity (non-selective)[1]High affinity (non-selective)[1]High affinity (non-selective)[1]~1~1
TamsulosinHigh affinity (selective for α1A/α1D)[1]Lower affinityHigh affinity (selective for α1A/α1D)[1]--

Table 2: Comparative Functional Antagonist Potencies (pA2/pKB) in Isolated Tissues

CompoundTissueAgonistpA2 / pKB
RS 17053 Human ProstateNoradrenaline6.0[1]
RS 17053 Rat AortaNoradrenaline~7.1
PrazosinHuman ProstateNoradrenalineLower than α1A binding affinity[1]
TamsulosinHuman ProstateNoradrenaline~9.8[1]

A notable finding is the discrepancy between the high binding affinity of RS 17053 for the cloned human α1A-adrenoceptor (pKi = 8.6) and its significantly lower functional antagonist potency in human prostate tissue (pA2 = 6.0)[1]. This has led to the hypothesis of α1A-adrenoceptor subtypes or different functional phenotypes of the receptor, such as the α1L-adrenoceptor, for which RS 17053 has a lower affinity[2].

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in pharmacology. Below are detailed overviews of the key experimental protocols used in the cited studies.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for cloned human α1A, α1B, and α1D adrenoceptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the desired human α1-adrenoceptor subtype are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction: The isolated cell membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) at a fixed concentration and varying concentrations of the unlabeled competitor drug (e.g., RS 17053).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays (Organ Bath Studies)

These experiments assess the functional effect of a compound, such as its ability to antagonize agonist-induced muscle contractions.

Objective: To determine the functional antagonist potency (pA2) of this compound and other antagonists in tissues such as human prostate and rat aorta.

Methodology:

  • Tissue Preparation: Tissues (e.g., human prostate strips, rat aortic rings) are obtained and dissected in a physiological salt solution. The tissues are then mounted in an organ bath containing the warmed, oxygenated physiological solution.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (e.g., RS 17053) for a set period.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Gq_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Alpha-1A Adrenoceptor Alpha-1A Adrenoceptor Gq/11 Protein Gq/11 Protein Alpha-1A Adrenoceptor->Gq/11 Protein Activates PLC Phospholipase C Gq/11 Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Noradrenaline Noradrenaline Noradrenaline->Alpha-1A Adrenoceptor Activates RS 17053 RS 17053 RS 17053->Alpha-1A Adrenoceptor Antagonizes

Caption: Alpha-1A Adrenoceptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Isolate Cell Membranes with α1A-AR incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands Prepare Radioligand and Competitor (RS 17053) prep_ligands->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

Isolated_Tissue_Bath_Workflow cluster_setup Setup cluster_exp Experiment cluster_result Analysis prep_tissue Prepare Isolated Tissue (e.g., Prostate Strip) mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate agonist_curve1 Generate Baseline Agonist (Noradrenaline) Curve equilibrate->agonist_curve1 add_antagonist Incubate with RS 17053 agonist_curve1->add_antagonist agonist_curve2 Generate Second Agonist Curve add_antagonist->agonist_curve2 measure_shift Measure Rightward Shift agonist_curve2->measure_shift calc_pa2 Calculate pA2 Value measure_shift->calc_pa2

Caption: Isolated Tissue Bath Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of RS 17053 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, intended for researchers, scientists, and drug development professionals.

This compound must be handled and disposed of in accordance with all applicable local, state, and federal regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution and jurisdiction.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. Personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. In case of a spill, immediately follow the emergency procedures outlined in the SDS.

II. Disposal Workflow

The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance.

A 1. Evacuate immediate area B 2. Alert others and your supervisor A->B C 3. Don appropriate PPE B->C D 4. Contain the spill with absorbent material C->D E 5. Carefully collect spill debris D->E F 6. Place in a sealed waste container E->F G 7. Decontaminate the area F->G H 8. Report the incident to EHS G->H

Essential Safety and Logistical Information for Handling RS 17053 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for RS 17053 hydrochloride is not publicly available. This guide is based on best practices for handling potent, uncharacterized research compounds and should be supplemented by a thorough, activity-specific risk assessment conducted by trained personnel.

This compound is a potent and selective α1A-adrenoceptor antagonist. As with any potent pharmacological agent, proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. The following provides essential guidance on personal protective equipment, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder or liquid solution).

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleevesHigh risk of aerosolization and inhalation of a potent powder. Full respiratory and eye protection is essential. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation and Handling - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.
General Laboratory Operations - Lab coat- Safety glasses- Single pair of nitrile glovesStandard PPE for a laboratory environment where hazardous chemicals are handled.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Pre-Work:

    • Consult all available safety information and conduct a risk assessment for the planned experiment.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface before starting.

    • Prepare a spill kit and ensure it is readily accessible.

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on PPE in the correct order, ensuring a proper fit. This typically involves putting on the lab coat, then the respirator and eye protection, followed by gloves (with the outer pair covering the cuffs of the lab coat).

  • Handling the Compound:

    • Perform all manipulations of the solid compound, such as weighing and initial solubilization, within a chemical fume hood or other suitable containment device.[1]

    • When preparing solutions, add the solvent to the solid to minimize dust generation.

    • Handle all solutions of this compound with care to avoid splashes and spills.

  • Decontamination:

    • After the experiment is complete, decontaminate all equipment and work surfaces with an appropriate cleaning agent.

    • Wipe down the exterior of all containers before removing them from the fume hood.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The typical order is to remove the outer gloves first, followed by the lab coat and sleeves, then eye protection and respirator, and finally the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound:

    • Do not dispose of down the drain or in regular trash.

    • Collect in a clearly labeled, sealed container.

    • Dispose of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.[2][3][4]

  • Contaminated Labware (e.g., vials, pipette tips):

    • Collect in a designated, puncture-resistant, and sealed container.

    • Label as "Hazardous Waste" with the name of the compound.[1][3]

    • Dispose of through a certified hazardous waste vendor.[2]

  • Contaminated PPE (e.g., gloves, lab coat):

    • Carefully place all disposable PPE into a sealed bag or container labeled as hazardous waste.[1]

    • Dispose of through a certified hazardous waste vendor.

  • Aqueous Waste:

    • Collect all liquid waste containing this compound in a sealed, labeled container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • The container should be clearly labeled with the chemical name and approximate concentration.[1]

    • Dispose of through a certified hazardous waste vendor.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep Risk Assessment & Procedure Review area_prep Prepare & Decontaminate Work Area (Fume Hood) prep->area_prep ppe_don Don Appropriate PPE area_prep->ppe_don weigh Weigh Solid Compound in Containment ppe_don->weigh dissolve Prepare Stock Solution in Containment weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Equipment & Work Area experiment->decon waste_seg Segregate & Label Contaminated Waste decon->waste_seg ppe_doff Doff PPE Correctly waste_seg->ppe_doff waste_store Store Waste Securely ppe_doff->waste_store waste_dispose Dispose via Certified Hazardous Waste Vendor waste_store->waste_dispose

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Controls

cluster_controls Safety Controls cluster_outcome Desired Outcome compound This compound (Potent Compound) eng_controls Engineering Controls (e.g., Fume Hood) compound->eng_controls mitigated by admin_controls Administrative Controls (SOPs, Training) compound->admin_controls mitigated by ppe Personal Protective Equipment (PPE) compound->ppe mitigated by safety Personnel & Environmental Safety eng_controls->safety leads to admin_controls->safety leads to ppe->safety leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS 17053 hydrochloride
Reactant of Route 2
Reactant of Route 2
RS 17053 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.